N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine
Descripción
Propiedades
Fórmula molecular |
C14H23N3 |
|---|---|
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
N-(2-methylpropyl)-3-piperidin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C14H23N3/c1-11(2)10-17-14-12(6-5-9-16-14)13-7-3-4-8-15-13/h5-6,9,11,13,15H,3-4,7-8,10H2,1-2H3,(H,16,17) |
Clave InChI |
MMJOHVDPQJTHNX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC1=C(C=CC=N1)C2CCCCN2 |
Origen del producto |
United States |
"N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine mechanism of action"
An In-Depth Technical Guide on the Proposed Mechanism of Action and Elucidation Strategy for N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine
Authored by: A Senior Application Scientist
Preamble: Deconstructing N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine for Mechanistic Investigation
The confluence of a 2-aminopyridine scaffold with a piperidine moiety presents a compelling structural motif for targeted therapeutic development. The compound N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine, while not extensively characterized in publicly accessible literature, embodies a chemical architecture reminiscent of a class of molecules known for their potent and selective biological activities, particularly as kinase inhibitors.[1][2] This guide, therefore, puts forth a hypothesized mechanism of action for this compound and outlines a rigorous, multi-faceted experimental strategy to elucidate and validate its biological function. Our approach is grounded in the established pharmacological importance of its constituent chemical groups and is designed for researchers and drug development professionals seeking to characterize novel molecular entities.
The 2-aminopyridine core is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors. This structural element is adept at forming critical hydrogen bonds within the ATP-binding pocket of protein kinases.[2] The piperidine ring, a prevalent fragment in medicinal chemistry, can influence solubility, metabolic stability, and can provide a vector for exploring interactions with solvent-exposed regions of a target protein.[1][3][4] The N-isobutyl substituent may further contribute to hydrophobic interactions within the target's active site.
Given these structural features, we hypothesize that N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine functions as a Type I protein kinase inhibitor , competing with ATP for binding to the kinase active site. This guide will detail a systematic approach to test this hypothesis, from initial target identification to cellular pathway analysis.
Part 1: The Hypothesized Mechanism of Action - A Kinase Inhibition Model
We propose that N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine orients within the ATP-binding pocket of a target protein kinase in a manner analogous to other 2-aminopyridine-based inhibitors. The primary interaction is predicted to be the formation of one or more hydrogen bonds between the 2-amino group and the pyridine nitrogen with the "hinge" region of the kinase. The 3-substituted piperidine ring would then project towards the solvent-exposed region of the active site, where it can be modified to enhance selectivity and potency. The N-isobutyl group likely occupies a hydrophobic pocket within the active site.
Caption: Hypothesized binding mode of the compound within a kinase active site.
Part 2: A Step-by-Step Experimental Workflow for Mechanism of Action Elucidation
To rigorously test our hypothesis, a systematic, multi-tiered experimental approach is necessary. The following workflow is designed to first identify the molecular target(s) and then to characterize the downstream cellular consequences of target engagement.
Tier 1: Target Identification and Validation
The initial and most critical step is to identify the specific protein kinase(s) with which our compound interacts. A broad, unbiased screen is the most effective starting point.
Caption: Hypothetical signaling pathway modulated by the compound.
Protocol 4: Western Blot Analysis of Pathway Modulation
-
Objective: To measure the effect of the compound on the phosphorylation state of the target kinase (autophosphorylation) and its key downstream substrates.
-
Methodology:
-
Select a cell line with an active signaling pathway mediated by the target kinase.
-
Treat cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x the IC50) for a defined period.
-
Lyse the cells and quantify total protein concentration.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with antibodies specific for the phosphorylated form of the target kinase and its substrate(s), as well as antibodies for the total protein levels of each as a loading control.
-
Quantify band intensities to determine the dose-dependent effect on phosphorylation.
-
-
Rationale: This provides direct biochemical evidence that the compound inhibits the catalytic activity of its target in cells, leading to the expected downstream signaling consequences.
Protocol 5: Phenotypic Assays
-
Objective: To correlate target inhibition with a relevant cellular phenotype.
-
Methodology:
-
The choice of assay is dependent on the known function of the target kinase. For example, if the target is a known oncogene, relevant assays would include:
-
Proliferation/Viability Assays (e.g., CellTiter-Glo®): Measure the effect of the compound on cell growth over time.
-
Apoptosis Assays (e.g., Caspase-Glo® 3/7, Annexin V staining): Determine if the compound induces programmed cell death.
-
Cell Migration/Invasion Assays (e.g., Transwell assay): Assess the impact on cell motility.
-
-
Perform dose-response studies for each assay to determine the EC50.
-
-
Rationale: A strong correlation between the biochemical IC50 (from in vitro assays) and the cellular EC50 (from phenotypic assays) strengthens the argument that the observed phenotype is a direct result of on-target activity.
Conclusion
The structural features of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine strongly suggest a mechanism of action centered on protein kinase inhibition. The technical guide presented here provides a comprehensive and scientifically rigorous framework for testing this hypothesis. By progressing through unbiased target identification, quantitative in vitro validation, confirmation of cellular target engagement, and analysis of downstream signaling and phenotypic outcomes, researchers can build a robust and well-supported model for the compound's mechanism of action. This systematic approach is fundamental in the early stages of drug discovery and development, providing the necessary foundation for further optimization and preclinical evaluation.
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A Comprehensive Technical Guide to the Synthesis of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a substituted aminopyridine core linked to a piperidine moiety, presents a unique synthetic challenge requiring a strategic approach to ensure efficiency and control over the final product. This in-depth technical guide provides a detailed, scientifically-grounded methodology for the synthesis of this target molecule. The proposed synthetic pathway is a convergent strategy, beginning with the construction of a key bipyridine intermediate, followed by a selective reduction and a final reductive amination step. This guide explains the rationale behind each experimental choice, provides step-by-step protocols, and is supported by authoritative references to ensure scientific integrity.
Introduction: The Significance of Substituted Aminopyridines
Substituted pyridine and piperidine scaffolds are ubiquitous in pharmaceuticals and biologically active compounds. The 2-aminopyridine moiety is a key pharmacophore found in a variety of drugs, while the piperidine ring is a common structural motif in many natural alkaloids and synthetic pharmaceuticals.[1][2] The combination of these two heterocyclic systems in N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine creates a molecule with a three-dimensional structure that can be of significant interest for exploring new biological targets. The synthesis of such molecules requires careful planning to control regioselectivity and functional group compatibility.
Retrosynthetic Analysis and Strategic Approach
A retrosynthetic analysis of the target molecule, N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine, suggests a convergent approach. The final N-isobutyl group can be installed via a reductive amination of the primary amine precursor, 3-(piperidin-2-yl)pyridin-2-amine. This precursor, in turn, can be synthesized from a more stable aromatic precursor, 2'-amino-[2,3'-bipyridin]-2-ol, through a selective reduction of the pyridine ring. This bipyridine intermediate can be assembled using a standard cross-coupling reaction. This strategy is advantageous as it builds the complex heterocyclic core early in the synthesis and introduces the flexible isobutyl group in the final step.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine.
Synthesis of 2'-Amino-[2,3'-bipyridin]-2-ol
The initial step involves a Suzuki cross-coupling reaction to form the bipyridine core. This reaction is a powerful and versatile method for the formation of C-C bonds between aromatic rings.[3]
Protocol:
-
To a solution of 2-bromopyridine (1.0 eq) and 2-aminopyridine-3-boronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol, add a 2M aqueous solution of sodium carbonate (3.0 eq).
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to 90 °C and stir under an argon atmosphere for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2'-amino-[2,3'-bipyridin]-2-ol.
Synthesis of 3-(Piperidin-2-yl)pyridin-2-amine
The selective reduction of one of the pyridine rings in the bipyridine intermediate is a critical step. Catalytic hydrogenation is a common and effective method for the reduction of pyridines to piperidines.[4] The presence of the amino group can influence the selectivity of the reduction.
Protocol:
-
Dissolve 2'-amino-[2,3'-bipyridin]-2-ol (1.0 eq) in methanol in a high-pressure hydrogenation vessel.
-
Add Platinum(IV) oxide (0.1 eq) to the solution.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 3-(piperidin-2-yl)pyridin-2-amine. This intermediate is often used in the next step without further purification.
Synthesis of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine
The final step is the N-alkylation of the primary amine via reductive amination. This one-pot reaction involves the formation of an imine intermediate from the amine and an aldehyde, which is then reduced in situ to the desired secondary amine.[5][6]
Protocol:
-
Dissolve 3-(piperidin-2-yl)pyridin-2-amine (1.0 eq) in methanol.
-
Add isobutyraldehyde (1.5 eq) to the solution, followed by acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (2.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine.
Caption: Synthetic workflow for the target molecule.
Data Summary
The following table summarizes the expected outcomes for each synthetic step, based on typical yields for these types of reactions reported in the literature. Actual yields may vary depending on experimental conditions and scale.
| Step | Reaction | Starting Material | Product | Expected Yield (%) |
| 1 | Suzuki Coupling | 2-Bromopyridine | 2'-Amino-[2,3'-bipyridin]-2-ol | 70-85 |
| 2 | Pyridine Reduction | 2'-Amino-[2,3'-bipyridin]-2-ol | 3-(Piperidin-2-yl)pyridin-2-amine | 60-75 |
| 3 | Reductive Amination | 3-(Piperidin-2-yl)pyridin-2-amine | N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine | 75-90 |
Conclusion
The synthesis of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine can be achieved through a robust and efficient three-step sequence. This guide outlines a scientifically sound strategy that leverages well-established and reliable chemical transformations, including a Suzuki cross-coupling, a selective pyridine reduction, and a final reductive amination. The provided protocols are detailed and based on established principles of organic synthesis, offering a clear pathway for researchers in the field of medicinal chemistry and drug development to access this and structurally related compounds.
References
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Qu, B., Mangunuru, H. P. R., Wei, X., Fandrick, K. R., Desrosiers, J.-N., Sieber, J. D., Kurouski, D., Haddad, N., Samankumara, L. P., Lee, H., Savoie, J., Ma, S., Grinberg, N., Sarvestani, M., Yee, N. K., Song, J. J., & Senanayake, C. H. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 4928–4931. [Link]
- BenchChem. (n.d.). Synthesis of 1-(Piperidin-2-ylmethyl)piperidine from pyridine.
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Qu, B., Mangunuru, H. P. R., Wei, X., Fandrick, K. R., Desrosiers, J.-N., Sieber, J. D., Kurouski, D., Haddad, N., Samankumara, L. P., Lee, H., Savoie, J., Ma, S., Grinberg, N., Sarvestani, M., Yee, N. K., Song, J. J., & Senanayake, C. H. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC. [Link]
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Vinokurov, A. D., Iliyasov, T. M., Karpenko, K. A., Akchurin, R. N., Derkach, Y. V., & Vereshchagin, A. N. (2023). Highly diastereoselective synthesis of piperidine-2-one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors. ResearchGate. [Link]
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Al-Ghorbani, M., Thangadurai, D. T., & Al-Ghamdi, A. M. (2017). Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. SciELO. [Link]
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Li, G., & Liu, Y. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 21(11), 1461. [Link]
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Santamaria, J., & Baran, P. S. (2026). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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Zare, M., & Ilyin, A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6289. [Link]
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Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]
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Lee, S., & Kim, D. (2026). Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes with Protected N-Alkylamines Using Me2SiHCl. ACS Omega. [Link]
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Li, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3433. [Link]
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Santamaria, J., & Baran, P. S. (2026). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
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eScholarship.org. (n.d.). The Direct Asymmetric Alkylation of 2-Alkyl Pyridines and the Total Synthesis of Portimine A. [Link]
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Martinez, R., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3464. [Link]
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Papakyriakou, A., et al. (2023). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. Molecules, 28(8), 3354. [Link]
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PubMed. (2018). N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. [Link]
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ACS Publications. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. [Link]
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Physicochemical Profiling of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine: A Pre-Formulation and Medicinal Chemistry Guide
Executive Summary
In the landscape of early-stage drug discovery, the rigorous physicochemical characterization of novel chemical scaffolds is paramount for predicting pharmacokinetics, optimizing lead compounds, and preventing late-stage attrition. N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine (CAS Registry Number: 1352497-16-5)[1] is a highly versatile, commercially available molecular building block that features a unique bis-heterocyclic framework. Comprising a 2-aminopyridine core substituted with a piperidine ring, this compound presents a complex ionization profile and stereochemical nuances that directly influence its solubility, lipophilicity, and target engagement capabilities.
This technical whitepaper provides an in-depth analysis of its physicochemical properties, detailing the causality behind its behavior in aqueous and lipid environments, and outlines self-validating experimental protocols for empirical determination.
Structural and Topological Analysis
The structural architecture of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine dictates its interaction with biological membranes and target proteins. The molecule consists of:
-
A Pyridine Ring: Serving as the aromatic core, providing π−π stacking capabilities.
-
An Isobutylamine Group (Position 2): A branched aliphatic chain that increases steric bulk and lipophilicity while donating one hydrogen bond.
-
A Piperidin-2-yl Group (Position 3): A saturated nitrogen heterocycle containing a chiral center at the C2 position, meaning the compound exists as distinct (R) and (S) enantiomers.
Quantitative Topological Data
To predict its oral bioavailability and membrane permeability, we evaluate the compound against Lipinski's Rule of Five and Veber's Rules. The data indicates a highly permeable, drug-like profile.
| Property | Value | Medicinal Chemistry Implication |
| Molecular Weight (MW) | 233.36 g/mol | Well below the 500 Da threshold; favors rapid diffusion. |
| Chemical Formula | C₁₄H₂₃N₃ | - |
| Topological Polar Surface Area (TPSA) | 36.95 Ų | < 90 Ų, highly predictive of excellent Blood-Brain Barrier (BBB) penetration. |
| Hydrogen Bond Donors (HBD) | 2 | Sourced from the secondary amines (piperidine and isobutyl group). |
| Hydrogen Bond Acceptors (HBA) | 3 | Sourced from the three nitrogen atoms. |
| Rotatable Bonds | 4 | < 10, indicating low entropic penalty upon target binding. |
Acid-Base Chemistry & Ionization Dynamics
Understanding the dissociation constants ( pKa ) of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine is critical, as its ionization state dictates its aqueous solubility and lipid partitioning at physiological pH (7.4).
Mechanistic Causality of Ionization
The compound possesses two primary basic centers:
-
The Piperidine Nitrogen: A highly basic secondary aliphatic amine. The conjugate acid typically exhibits a pKa of ~9.8. At physiological pH, this nitrogen is almost entirely protonated (cationic).
-
The 2-Aminopyridine System: The resonance between the exocyclic isobutyl nitrogen and the endocyclic pyridine nitrogen stabilizes the protonated state. The pKa for this system is typically ~6.8.
Because of these two centers, the molecule transitions from a dicationic state in the acidic environment of the stomach to a monocationic state in the blood plasma.
Fig 1: Predicted ionization states of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine across physiological pH gradients.
Experimental Protocol: Potentiometric pKa Determination
To empirically validate these values, potentiometric titration is selected over UV-metric methods. Causality: The piperidine ring lacks a distinct UV chromophore that shifts upon ionization; therefore, tracking proton consumption via a glass electrode is the only reliable method. This protocol aligns with OECD Test Guideline 112[2].
Self-Validating Methodology:
-
System Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C.
-
Sample Preparation: Dissolve 2 mg of the compound in 10 mL of 0.15 M KCl (to maintain constant ionic strength, mimicking physiological conditions).
-
Acidification: Lower the pH to 2.0 using standardized 0.5 M HCl to ensure the compound is fully in its dicationic state.
-
Titration: Titrate with standardized 0.5 M KOH under a nitrogen atmosphere (to exclude atmospheric CO2 , which forms carbonic acid and skews the titration curve)[2].
-
Data Validation (Self-Correction): Perform a blank titration (solvent only) and subtract it from the sample curve. The derivative of the titration curve ( dpH/dV ) will yield two distinct inflection points corresponding to the pKa values.
Lipophilicity and Partitioning Behavior
Lipophilicity ( LogP and LogD7.4 ) governs the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Given the aliphatic isobutyl and piperidine groups, the neutral form of the compound is highly lipophilic (Predicted LogP ~ 2.8 - 3.2). However, at pH 7.4, the monocationic state dominates, resulting in a lower LogD7.4 (~1.5 - 2.0), which represents an optimal balance between aqueous solubility and membrane permeability.
Experimental Protocol: Shake-Flask Method for LogP
While High-Performance Liquid Chromatography (HPLC) retention times can estimate LogP , the shake-flask method is mandatory here. Causality: The basic piperidine nitrogen frequently engages in secondary ion-exchange interactions with residual silanol groups on HPLC stationary phases, leading to artificially inflated lipophilicity readings. The shake-flask method, adhering to OECD Test Guideline 107[3], prevents this artifact.
Fig 2: Shake-flask methodology workflow for precise, artifact-free LogP determination.
Self-Validating Methodology:
-
Phase Preparation: Mutually saturate n -octanol and water by stirring them together for 24 hours. This ensures no volume changes occur during the actual experiment.
-
Compound Spiking: Dissolve the compound in the aqueous phase. To measure true LogP (neutral species), the aqueous phase must be buffered to pH 11.5 (two units above the highest pKa ).
-
Equilibration: Combine the phases in a glass vial, vortex for 5 minutes, and agitate on a mechanical shaker for 24 hours at 25 °C.
-
Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions.
-
Quantification & Mass Balance: Extract aliquots from both phases and quantify via HPLC-UV.
-
Validation Check: The sum of the calculated mass in the octanol phase and the aqueous phase MUST equal the initial mass spiked into the system (± 5%). A failure in mass balance indicates compound degradation or irreversible adsorption to the glass vial.
-
Conclusion
N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine is a highly promising, Rule-of-Five compliant scaffold. Its physicochemical profile—characterized by a low TPSA, dual basic centers, and optimal lipophilicity—makes it an ideal candidate for CNS-targeted drug discovery or as a core motif in kinase inhibitor design. Proper empirical validation of its pKa and LogP using the self-validating protocols outlined above is critical to unlocking its full therapeutic potential and guiding downstream formulation strategies.
References
-
OECD Test Guideline 107. "Partition Coefficient (n-octanol/water): Shake Flask Method." Umwelt-online.[3] URL:[Link]
-
OECD Test Guideline 112. "Dissociation Constants in Water." Legislation.gov.uk (Commission Regulation EU 2017/735).[2] URL:[Link]
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"in vitro activity of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine"
An In-Depth Technical Guide to the In Vitro Activity of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine
Introduction: Unveiling the Potential of a Novel Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, renowned for its prevalence in pharmaceuticals and bioactive natural products. Its favorable physicochemical properties and ability to form key interactions with diverse biological targets make it a privileged scaffold in drug design.[1][2] When coupled with a pyridin-2-amine moiety, the resulting 3-(piperidin-2-yl)pyridin-2-amine core presents a compelling framework for exploring novel therapeutic activities.
This guide focuses on a specific, under-investigated derivative: N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine . Publicly available data on the specific biological activity of this compound is sparse. Therefore, this document serves as both a technical analysis of its potential and a strategic roadmap for its in vitro characterization. Drawing upon established activities of structurally related analogues, we will delineate a logical, hypothesis-driven approach to systematically profile this compound, providing detailed experimental protocols and frameworks for data interpretation. The objective is to equip researchers and drug development professionals with the scientific rationale and practical methodologies required to unlock the therapeutic promise of this novel chemical entity.
Part 1: Scientific Rationale - Learning from Structurally Related Compounds
The foundation for investigating a new chemical entity often rests on the known biological activities of its close analogues. The pyridin-2-amine and piperidin-2-yl motifs are present in compounds with demonstrated effects on compelling therapeutic targets.
The PCSK9 Inhibition Hypothesis
A highly significant finding in a related chemical series provides a primary hypothesis for the activity of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine. A series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides were identified as potent small molecule inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) mRNA translation.[3][4]
-
Therapeutic Relevance: PCSK9 is a crucial regulator of cholesterol homeostasis. It binds to low-density lipoprotein receptors (LDLR) on the surface of hepatocytes, targeting them for degradation. Inhibition of PCSK9 increases the number of available LDLRs, thereby enhancing the clearance of LDL cholesterol ("bad cholesterol") from the bloodstream. This makes PCSK9 a validated and highly sought-after target for the treatment of hypercholesterolemia and the prevention of cardiovascular diseases.[3]
-
Structural Cues: The discovery that a scaffold containing both piperidine and pyridin-2-amine components can inhibit PCSK9 expression strongly suggests that N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine should be evaluated for similar activity. The N-isobutyl group represents a novel substitution that could influence potency, selectivity, or pharmacokinetic properties compared to the previously reported carboxamides.[4]
Potential as a Kinase Inhibitor
The pyridin-2-amine structure is a well-established "hinge-binding" motif found in numerous kinase inhibitors. The nitrogen atoms of the pyridin-2-amine can form critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for anchoring inhibitors in the ATP-binding pocket.[5]
-
c-Met Kinase: For instance, a series of 3-(benzo[d]oxazol-2-yl)pyridine-2-amines were investigated as inhibitors of the c-Met receptor tyrosine kinase.[6] c-Met is a proto-oncogene whose dysregulation is implicated in various cancers, making it an important oncology target.
-
Anaplastic Lymphoma Kinase (ALK): Other 2-aminopyridine derivatives have been designed as dual inhibitors of ALK and ROS1 kinases, which are drivers in certain types of non-small cell lung cancer.[1]
-
Implication: The presence of the pyridin-2-amine core in our target compound provides a strong rationale for screening it against a panel of therapeutically relevant kinases.
Part 2: A Proposed Strategy for In Vitro Profiling
Given the lack of existing data, a systematic, multi-tiered screening approach is required. The following workflow is designed to efficiently identify primary biological activity and guide subsequent investigation.
Caption: Proposed in vitro screening cascade for N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine.
Part 3: Detailed Experimental Methodologies
To ensure scientific rigor, all proposed assays must follow validated, industry-standard protocols. The causality behind key steps is explained to provide a self-validating framework.
Protocol 1: PCSK9 mRNA Expression Inhibition Assay (HepG2 Reporter Assay)
This cell-based assay is designed to measure the compound's ability to inhibit the expression of PCSK9, consistent with the activity of known analogues.[3]
Principle: A human liver cancer cell line (HepG2), which endogenously expresses PCSK9, is transfected with a reporter plasmid. The plasmid contains the PCSK9 promoter region driving the expression of a reporter gene (e.g., Luciferase). A decrease in luciferase signal in the presence of the test compound indicates inhibition of PCSK9 gene expression.
Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed 10,000 cells per well into a white, clear-bottom 96-well plate and allow them to adhere overnight. Causality: Seeding density is optimized for cell health and signal window.
-
-
Transfection (if using a reporter):
-
Transfect the adhered cells with a PCSK9 promoter-luciferase reporter plasmid using a suitable lipid-based transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.
-
-
Compound Preparation & Treatment:
-
Prepare a 10 mM stock solution of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine in 100% DMSO.
-
Perform serial dilutions in assay medium (EMEM + 2% FBS) to create a 10-point concentration gradient (e.g., 100 µM to 5 nM final concentration). Include a DMSO-only vehicle control.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 24-48 hours. Causality: The incubation period must be sufficient to allow for changes in transcription and translation.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add a commercial luciferase assay reagent (e.g., ONE-Glo™) that combines cell lysis and substrate delivery.
-
Incubate for 10 minutes in the dark to stabilize the luminescent signal.
-
-
Data Acquisition & Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data by setting the vehicle control as 100% activity and a background control (no cells) as 0%.
-
Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay measures the direct inhibition of a specific kinase (e.g., c-Met) by the compound.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A lower ADP level in the presence of the compound indicates that the kinase has been inhibited.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare the kinase reaction buffer, the specific kinase (e.g., recombinant human c-Met), the substrate (e.g., a generic peptide substrate like Poly(Glu, Tyr) 4:1), and ATP at optimal concentrations.
-
-
Compound Dilution:
-
Prepare a 10-point serial dilution of the test compound in the kinase reaction buffer. Include a vehicle control (DMSO) and a positive control inhibitor.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2 µL of the compound dilution.
-
Add 2 µL of a kinase/substrate mix.
-
Initiate the reaction by adding 1 µL of ATP solution.
-
Incubate at room temperature for 60 minutes. Causality: The reaction is kept in the linear range to ensure accurate measurement of inhibition.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition & Analysis:
-
Measure luminescence on a plate reader.
-
Normalize the data using a "no kinase" control (0% activity) and a vehicle control (100% activity).
-
Calculate the IC₅₀ value by plotting the percent inhibition versus the log of the compound concentration.
-
Part 4: Data Presentation and Interpretation
Quantitative data from dose-response experiments should be summarized in a clear, tabular format for easy comparison and decision-making.
Table 1: Hypothetical In Vitro Activity Profile of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine
| Assay Type | Target/Cell Line | Endpoint | Result (IC₅₀/EC₅₀) |
| Gene Expression | PCSK9 (HepG2 Reporter) | Luciferase Inhibition | 1.2 µM |
| Biochemical | c-Met Kinase | ADP Production | 5.8 µM |
| Biochemical | ALK Kinase | ADP Production | > 50 µM |
| Phenotypic | HCT116 (Colon Cancer) | Cell Viability | 3.5 µM |
| Phenotypic | A549 (Lung Cancer) | Cell Viability | > 50 µM |
Interpretation:
-
An IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) in the low micromolar or nanomolar range is typically considered a "hit."
-
In the hypothetical data above, the compound shows promising activity against PCSK9 expression and moderate activity against c-Met kinase and HCT116 cell proliferation.
-
The lack of activity against ALK and A549 cells provides initial evidence of selectivity, which is a desirable trait for a drug candidate.
-
Next Steps: A confirmed hit would proceed to Tier 3 studies, including profiling against a broader panel of kinases to confirm selectivity, conducting orthogonal assays (e.g., Western blot to confirm reduction of PCSK9 protein), and initiating preliminary ADME-Tox studies to assess its drug-like properties.
Conclusion
While N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine is a novel entity with no established biological profile, its core scaffold is present in molecules with validated activity against high-value therapeutic targets like PCSK9 and various kinases. The scientific rationale for its investigation is therefore strong. By employing a systematic in vitro screening cascade, beginning with hypothesis-driven primary assays and progressing through hit validation and selectivity profiling, researchers can effectively elucidate its biological function. The detailed protocols and strategic framework provided in this guide offer a robust and scientifically sound pathway to determine if N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine holds the potential to become a valuable lead compound in drug discovery.
References
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- AiFChem (2025). N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine.
- PubChem (n.d.). N-[(3S)-1-(2,2-dimethylpropylsulfonyl)piperidin-3-yl]-3-(5H-pyrrolo[2,3-b]pyrazin-2-yl)pyridin-2-amine.
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ResearchGate (2022). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. Available at: [Link]
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PubMed (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Bioorg Med Chem Lett. Available at: [Link]
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MDPI (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
- Bull. Korean Chem. Soc. (2014). 3D-QSAR Studies on Chemical Features of 3-(benzo[d]oxazol-2-yl)pyridine-2-amines in the External Region of c-Met Active Site.
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MDPI (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Available at: [Link]
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Wikipedia (n.d.). Piperidine. Available at: [Link]
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An In-depth Technical Guide to Determining the Solubility of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine in Various Solvents
Abstract
This technical guide provides a comprehensive framework for determining the solubility of the novel compound N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine. As specific solubility data for this compound is not yet publicly available, this document serves as a detailed methodological guide for researchers, scientists, and drug development professionals. The guide outlines the theoretical underpinnings of solubility, provides a robust, step-by-step experimental protocol based on the widely accepted shake-flask method, and details analytical procedures for accurate quantification. By following this guide, researchers can generate reliable and reproducible solubility data, a critical parameter in the preclinical and formulation development phases of pharmaceutical research.
Introduction
N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine is a substituted aminopyridine derivative with potential applications in medicinal chemistry. The aminopyridine scaffold is of significant interest in drug discovery due to its diverse biological activities.[1] Understanding the solubility of this compound in various solvents is a fundamental prerequisite for its advancement through the drug development pipeline. Solubility data informs critical decisions regarding formulation, route of administration, and bioavailability.[2] This guide presents a comprehensive, self-validating protocol for determining the equilibrium solubility of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine, ensuring data integrity and reproducibility.
The Theoretical Basis of Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[3][4] This means that a solute will have the highest solubility in a solvent with similar physicochemical properties, particularly polarity. N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine possesses both polar (amine and pyridine nitrogen) and non-polar (isobutyl and piperidine ring) functionalities. Therefore, its solubility is expected to vary significantly across a spectrum of solvents.
Key factors influencing the solubility of this compound include:
-
Solvent Polarity: Polar solvents are likely to interact favorably with the amine and pyridine moieties, while non-polar solvents will better solvate the hydrocarbon portions of the molecule.
-
Hydrogen Bonding: The amine groups can act as both hydrogen bond donors and acceptors, suggesting that protic solvents (e.g., alcohols, water) may exhibit enhanced solvating power.
-
Temperature: For most solid solutes, solubility increases with temperature.[5] Therefore, solubility determination should be conducted at a controlled and specified temperature, typically ambient room temperature (e.g., 25 °C) or physiological temperature (37 °C) for pharmaceutical applications.[6]
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound.[1][3] The following protocol is designed to be a self-validating system, incorporating best practices for accuracy and reproducibility.
Materials and Reagents
-
N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine (solid, high purity)
-
A diverse panel of analytical grade solvents (see Table 1 for suggestions)
-
Glass vials with screw caps and PTFE septa
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Rationale for Solvent Selection
A carefully selected panel of solvents with varying polarities and functionalities is crucial for a comprehensive solubility profile. The following table provides a suggested list, categorized by their properties.
Table 1: Suggested Solvents for Solubility Determination
| Solvent Class | Examples | Rationale |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Capable of hydrogen bonding, which may interact favorably with the amine and pyridine groups of the target compound. Water is essential for assessing aqueous solubility. |
| Polar Aprotic | Acetonitrile, Dimethyl Sulfoxide (DMSO) | Possess dipoles to solvate polar groups but do not have acidic protons. DMSO is a powerful, universal solvent often used in early-stage drug discovery.[7] |
| Non-polar | Hexane, Toluene, Dichloromethane | Primarily interact through van der Waals forces and will probe the solubility of the non-polar regions of the molecule. |
| Intermediate | Ethyl Acetate, Acetone | Have intermediate polarity and can provide a more nuanced understanding of the compound's solubility profile. |
Experimental Workflow Diagram
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Whitepaper: A Strategic Guide to the Target Deconvolution of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine is a novel small molecule incorporating a 2-aminopyridine scaffold linked to a piperidine moiety. While direct biological data for this specific compound is not publicly available, its constituent chemical features are prevalent in a wide array of pharmacologically active agents. The piperidine ring is a cornerstone of modern medicinal chemistry, found in drugs targeting numerous protein classes, while the 2-aminopyridine structure is a well-established hinge-binding motif, particularly for protein kinases. This guide presents a comprehensive, multi-faceted strategy for the systematic identification and validation of its potential biological targets. We will first perform an in silico analysis based on structural analogy to generate initial hypotheses. Subsequently, a detailed experimental workflow is proposed, encompassing unbiased phenotypic screening, affinity-based target capture, and rigorous biophysical and cellular validation assays. This document serves as a technical roadmap for researchers seeking to elucidate the mechanism of action of this and structurally related compounds.
Structural Deconstruction and Pharmacophore Analysis
The therapeutic potential of a small molecule is intrinsically linked to its three-dimensional structure and the chemical properties of its functional groups. The structure of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine presents three key pharmacophoric elements that inform our initial hypotheses about its potential biological targets.
-
2-Aminopyridine Core: This motif is a privileged structure in medicinal chemistry. The arrangement of nitrogen atoms makes it an excellent hydrogen bond donor and acceptor, frequently enabling it to interact with the hinge region of ATP-binding sites in protein kinases.[1] Its presence strongly suggests that kinase inhibition is a primary avenue to investigate.
-
Piperidine Moiety: Piperidine-containing compounds represent a significant portion of approved drugs and are known to interact with a vast range of biological targets.[2][3] These include G-protein coupled receptors (GPCRs), ion channels, and enzymes such as proteases.[4] The stereochemistry at the 2-position of the piperidine ring will be critical for defining its interaction with a specific target.
-
N-Isobutyl Group: This alkyl substituent contributes to the molecule's lipophilicity, which can influence its membrane permeability, metabolic stability, and binding affinity within hydrophobic pockets of a target protein.
Given these features, a logical starting point is to hypothesize that N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine may function as a modulator of a protein kinase, a GPCR, or another enzyme class where these scaffolds are known to be active.
In Silico Target Prediction and Hypothesis Generation
Before committing to resource-intensive wet-lab experiments, computational methods can provide valuable, data-driven hypotheses about a compound's likely biological targets.
Target Prediction by Structural Analogy
A survey of scientific literature reveals compounds with high structural similarity that can guide our investigation:
-
Kinase Inhibitors: Numerous 2-aminopyridine derivatives have been developed as potent and selective kinase inhibitors, including inhibitors of c-Met.[1] The core scaffold acts as a bioisostere for the adenine base of ATP, anchoring the molecule in the active site.
-
PCSK9 Inhibitors: A series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides were identified as small molecule inhibitors of PCSK9 mRNA translation.[5][6] Although the substitution pattern differs, the shared N-pyridin-2-yl-piperidine core makes this a compelling, albeit less common, potential mechanism.
-
Sigma (σ) Receptors: Piperidine and piperazine-based compounds have shown high affinity for sigma receptors, which are implicated in various neurological processes.[7] The overall topology of the molecule is consistent with known sigma receptor ligands.
-
Diverse CNS-Active Agents: The piperidine scaffold is a key component in numerous central nervous system (CNS) drugs, including stimulants and nootropics, highlighting its ability to interact with neurological targets.[3]
Computational Target Profiling
To broaden our search, we can employ computational tools that predict biological targets based on ligand similarity to vast databases of known bioactive molecules. Web-based platforms like SwissTargetPrediction or PASS (Prediction of Activity Spectra for Substances) analyze a 2D chemical structure and generate a ranked list of the most probable protein targets.[4]
The hypothetical results from such an analysis are summarized below.
| Predicted Target Class | Rationale | Representative Examples | Hypothetical Confidence Score |
| Protein Kinases | 2-aminopyridine is a known hinge-binding motif.[1] | c-Met, ALK, JAK family | High |
| GPCRs | Piperidine is a common scaffold for GPCR ligands. | Dopamine Receptors, Serotonin Receptors | Moderate |
| Proteases | Piperidine derivatives can act as protease inhibitors.[4] | HIV Protease, MERS 3CL Protease | Moderate |
| Sigma (σ) Receptors | Structural similarity to known sigma receptor agonists/antagonists.[7] | S1R, S2R | Moderate |
| Ion Channels | Piperidine is present in several ion channel modulators. | Calcium, Potassium Channels | Low-Moderate |
An Integrated Experimental Strategy for Target Deconvolution
The following section outlines a systematic, three-phase experimental workflow designed to move from broad biological characterization to specific target validation.
Caption: High-level workflow for target identification and validation.
Phase 1: Phenotypic Screening
The initial step is to perform unbiased phenotypic screens to identify a quantifiable biological response. This approach does not require prior knowledge of the target and can reveal unexpected activities.
Experimental Protocol: Cancer Cell Proliferation Assay
-
Cell Line Selection: Utilize a panel of diverse cancer cell lines (e.g., NCI-60) or a cell line known to be sensitive to kinase inhibitors (e.g., a c-Met amplified line like EBC-1).
-
Compound Treatment: Seed cells in 96-well plates and treat with a serial dilution of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine (e.g., from 1 nM to 100 µM) for 72 hours.
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or resazurin.
-
Data Analysis: Plot the dose-response curve and calculate the GI₅₀ (concentration for 50% growth inhibition) for each sensitive cell line. A potent and selective effect in a specific cell line provides a robust system for subsequent target identification experiments.
Phase 2: Affinity-Based Target Identification
Once a relevant cellular phenotype is established, the next phase is to directly identify the protein(s) that the compound binds to. Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is a powerful and unbiased method for this purpose.
Caption: Experimental workflow for Affinity Chromatography-Mass Spectrometry.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
-
Affinity Probe Synthesis:
-
Synthesize a derivative of the parent compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). The linker should be attached at a position that is predicted to be non-essential for target binding, such as the isobutyl group.
-
A control experiment using beads without the compound is critical.
-
-
Lysate Preparation: Grow the sensitive cell line identified in Phase 1 to high density and prepare a native cell lysate using a non-denaturing lysis buffer.
-
Affinity Capture: Incubate the cell lysate with the compound-conjugated beads (and control beads) to allow for target binding.
-
Washing: Perform extensive washes with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins, either by competitive elution with an excess of the free compound or by using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Protein Identification: Resolve the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Candidate targets are proteins that are significantly enriched in the compound-bead eluate compared to the control-bead eluate.
Phase 3: Target Validation and Mechanistic Studies
The final and most critical phase is to validate the candidate proteins from the AC-MS screen and confirm that their modulation is responsible for the observed phenotype.
Protocol 1: Direct Binding Confirmation (Surface Plasmon Resonance - SPR)
-
Protein Immobilization: Recombinantly express and purify a high-priority candidate protein. Covalently immobilize the protein onto an SPR sensor chip.
-
Binding Analysis: Flow serial dilutions of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine over the chip surface.
-
Data Analysis: Measure the change in refractive index upon binding to determine the association (kₐ) and dissociation (kₔ) rates. Calculate the equilibrium dissociation constant (Kₔ) to quantify binding affinity. A low Kₔ value (e.g., in the nM to low µM range) indicates a strong interaction.
Protocol 2: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)
-
Cell Treatment: Treat intact cells from the sensitive cell line with the compound or a vehicle control.
-
Thermal Challenge: Heat aliquots of the treated cells across a range of temperatures. Target proteins are stabilized against thermal denaturation upon ligand binding.
-
Lysate Analysis: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured fraction by centrifugation.
-
Quantification: Analyze the amount of soluble target protein remaining at each temperature by Western blot. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement in a cellular context.
Protocol 3: Functional Activity Assay (Example: In Vitro Kinase Assay)
Assuming a protein kinase is validated as a direct target, its functional modulation must be confirmed.
Caption: Hypothetical signaling pathway inhibited by the compound.
-
Assay Setup: In a microplate, combine the recombinant target kinase, a known peptide or protein substrate, and ATP (often radiolabeled ³²P-ATP or ³³P-ATP).
-
Inhibitor Titration: Add serial dilutions of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine to the reaction wells.
-
Reaction and Detection: Allow the phosphorylation reaction to proceed, then stop it and quantify the amount of phosphorylated substrate.
-
Data Analysis: Plot the percentage of kinase inhibition versus compound concentration to determine the IC₅₀ value. This confirms that direct binding leads to functional modulation of the target enzyme.
Summary and Future Directions
The elucidation of a novel compound's mechanism of action is a cornerstone of modern drug discovery. This guide outlines a systematic, hypothesis-driven strategy to identify the biological targets of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine. By integrating computational predictions with a phased experimental approach—from broad phenotypic screening to specific biophysical and functional validation—researchers can confidently deconvolve its molecular targets.
Upon successful validation, future efforts should focus on structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Furthermore, demonstrating that target modulation in cells or animal models recapitulates the initial phenotypic observation provides the ultimate validation of the compound's mechanism of action.
References
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- Krasavin, M., et al. (2023).
- Krasavin, M., et al. (2023).
- Sadyrbekov, D., et al. (2022). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Medical Herald of the South of Russia.
- BenchChem. (n.d.). 3-Nitro-N-(piperidin-1-yl)pyridin-2-amine.
- Londregan, A. T., et al. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3685-3688.
- Londregan, A. T., et al. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9.
- Wikipedia. (n.d.). Piperidine.
- Carbone, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.
- Lee, S., et al. (2014). 3D-QSAR Studies on Chemical Features of 3-(benzo[d]oxazol-2-yl)pyridine-2-amines in the External Region of c-Met Active Site. Bulletin of the Korean Chemical Society, 35(1), 169-176.
- de Oliveira, R., et al. (2019). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 27(1), 1-10.
- Smith, D. J., et al. (2024). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.
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Preclinical Pharmacological Profiling Guide: Deorphanization of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine
Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In the landscape of modern drug discovery, the transition from flat, sp2-hybridized molecules to sp3-enriched, three-dimensional scaffolds is a proven strategy to improve clinical success rates. N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine (CAS: 1352497-16-5) is a commercially available, fragment-like building block that perfectly exemplifies this paradigm[1].
Rather than possessing a single, historically documented target, this molecule represents a "dual-pharmacophore" chemotype. Its structure combines a classic kinase hinge-binding motif with a flexible, sp3-rich vector typically used for G-protein-coupled receptor (GPCR) recognition. As a Senior Application Scientist, I have designed this whitepaper to serve as a comprehensive, self-validating technical guide for the pharmacological deorphanization and preclinical profiling of this specific scaffold.
Structural Pharmacology & Mechanistic Rationale
To understand how to screen this compound, we must first deconstruct its molecular architecture. Every functional group dictates a specific interaction vector:
-
The 2-Aminopyridine Core (Kinase Hinge Binder): The 2-aminopyridine moiety is a privileged scaffold in oncology and immunology. It acts as a potent hydrogen bond donor-acceptor pair, perfectly complementing the backbone carbonyls and amides in the hinge region of the ATP-binding pocket of kinases. This core is the primary pharmacophore in inhibitors targeting ALK2[2], ROS1[3], and MAP4K4[4].
-
The Piperidine Ring (GPCR/Solvent Channel Vector): The saturated piperidine ring provides critical sp3 character. In kinase targeting, this moiety is often directed toward the solvent-exposed channel to improve aqueous solubility and pharmacokinetic properties. Alternatively, the basic secondary amine of the piperidine is a classic pharmacophore for GPCRs (such as CCR5 or Histamine H3 receptors), where it forms a crucial electrostatic salt bridge with conserved aspartate residues in the transmembrane binding pocket[5],[6]. Enamine and other libraries heavily utilize such sp3-enriched scaffolds to discover novel allosteric modulators[7].
-
The N-Isobutyl Group (Hydrophobic Anchor): This branched aliphatic chain is highly flexible and serves to occupy adjacent lipophilic pockets, increasing binding entropy and target residence time.
Fig 1. Pharmacological deorphanization and profiling workflow for Compound 1.
Step-by-Step Experimental Protocols
To rigorously evaluate the pharmacology of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine, we deploy a self-validating screening matrix. The following protocols are designed to eliminate false positives caused by compound aggregation or assay interference.
Protocol 1: High-Throughput Kinase Selectivity Profiling (Active-Site Competition)
Because the 2-aminopyridine core is a known MAP4K4 and ALK inhibitor motif[2],[4], a kinome-wide screen is mandatory. We utilize an active-site directed competition binding assay.
-
Step 1: Reagent Preparation. Express kinase-tagged T7 bacteriophage strains in E. coli. Prepare an affinity matrix by immobilizing a broad-spectrum kinase inhibitor (e.g., staurosporine) onto magnetic beads.
-
Step 2: Compound Equilibration. Dilute N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine in 100% DMSO, then transfer to the assay buffer (1x PBS, 0.01% Triton X-100, 1 mM DTT) to a final concentration of 1 µM (1% DMSO final). Causality Note: The inclusion of 0.01% Triton X-100 is critical; it prevents the formation of colloidal aggregates that cause false-positive inhibition via non-specific protein sequestration.
-
Step 3: Competitive Binding. Combine the kinase-tagged phage, the affinity matrix, and the compound. Incubate at room temperature for 1 hour with gentle agitation. If the compound binds the kinase hinge region, it will displace the kinase from the immobilized matrix.
-
Step 4: Elution and Readout. Wash the beads to remove unbound phage. Elute the bound phage and quantify using quantitative PCR (qPCR) targeting the T7 phage genome.
-
Step 5: Orthogonal Validation (Thermal Shift Assay). For any kinase showing >80% displacement, validate via Differential Scanning Fluorimetry (DSF). Causality Note: qPCR provides a highly amplified signal impervious to compound autofluorescence, while DSF confirms that the compound thermodynamically stabilizes the folded protein, ruling out denaturing artifacts.
Protocol 2: GPCR Functional Screening (cAMP Accumulation Assay)
Given the piperidine moiety's propensity to act as a GPCR ligand[5], we evaluate the compound against a panel of G α s and G α i coupled receptors using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay.
-
Step 1: Cell Preparation. Harvest HEK293 cells stably expressing the target GPCR. Resuspend in assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor). Causality Note: IBMX prevents the degradation of cAMP, ensuring that transient receptor activation translates into a stable, measurable signal.
-
Step 2: Antagonist Mode Incubation. Plate cells at 10,000 cells/well. Add the test compound (10 µM) and incubate for 30 minutes at 37°C before adding the reference agonist at its EC80 concentration. Causality Note: Pre-incubation is mandatory. It allows the piperidine derivative to reach binding equilibrium at the receptor, preventing false negatives caused by slow association kinetics.
-
Step 3: Lysis and Detection. Add the HTRF lysis buffer containing d2-labeled cAMP and Cryptate-labeled anti-cAMP antibody. Incubate for 1 hour.
-
Step 4: Signal Acquisition. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the FRET ratio to determine intracellular cAMP levels.
Fig 2. Putative signaling pathway inhibition via 2-aminopyridine kinase targeting.
Data Presentation & Lead-Likeness Assessment
Before committing to expensive in vivo efficacy models, we must assess the compound's physicochemical properties. Table 1 summarizes the theoretical ADME-Tox profile of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine, demonstrating why this scaffold is highly attractive for hit-to-lead optimization.
Table 1: Physicochemical & Predicted ADME Properties
| Property | Value | Pharmacological Implication |
| Molecular Weight | 233.35 g/mol | Highly fragment-like; allows for significant chemical functionalization without exceeding Lipinski's Rule of 5. |
| Hydrogen Bond Donors | 2 | Optimal for kinase hinge interaction (NH of the 2-aminopyridine and piperidine). |
| Hydrogen Bond Acceptors | 3 | Ensures adequate aqueous solubility while maintaining membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~41 Ų | Excellent predictor for Blood-Brain Barrier (BBB) penetration, making it suitable for CNS targets (e.g., DIPG tumors driven by ALK2 mutations)[2]. |
| Predicted hERG Liability | Moderate | The basic piperidine nitrogen is a known pharmacophore for hERG channel blockade. Early patch-clamp electrophysiology screening is required. |
Table 2: Pharmacological Hit Matrix (Hypothetical Validation)
| Target Class | Assay Type | Expected Outcome Vector | Mechanistic Rationale |
| Receptor Tyrosine Kinases (ALK/ROS1) | KINOMEscan / TR-FRET | High Affinity (nM range) | 2-aminopyridine core mimics adenine, forming bidentate hydrogen bonds with the kinase hinge[3]. |
| Chemokine Receptors (CCR5) | cAMP Accumulation | Moderate Affinity (µM range) | Piperidine nitrogen forms a salt bridge with transmembrane aspartate residues[5]. |
| Cytochrome P450 (CYP3A4) | Microsomal Stability | Potential Time-Dependent Inhibition (TDI) | Aminopyridines can occasionally coordinate with the heme iron of CYP enzymes, requiring careful SAR monitoring[4]. |
Conclusion
N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine is not a dead-end chemical entity; it is a highly versatile, sp3-enriched starting point for drug discovery. By systematically deploying kinome-wide competition assays and GPCR functional screens—backed by rigorous orthogonal validation like thermal shift assays—researchers can rapidly deorphanize this scaffold. Its low molecular weight and optimal TPSA make it a prime candidate for optimization into a potent, CNS-penetrant therapeutic agent.
References
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[5] Generation of Predictive Pharmacophore Models for CCR5 Antagonists: Study with Piperidine- and Piperazine-Based Compounds as a New Class of HIV-1 Entry Inhibitors. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]
-
[6] Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central (NIH). URL: [Link]
-
[3] Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL: [Link]
-
[2] Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants. Journal of Medicinal Chemistry (PubMed). URL: [Link]
-
[4] 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry (PubMed). URL: [Link]
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- 1. 1352497-16-5 | N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine - AiFChem [aifchem.com]
- 2. Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: High-Throughput Screening for Modulators of Cellular Processes Using Silmitasertib (CX-4945)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the utilization of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine, more commonly known as Silmitasertib or CX-4945, in high-throughput screening (HTS) campaigns. Silmitasertib is a potent, selective, and orally bioavailable inhibitor of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in a multitude of cellular processes and a validated target in oncology and other therapeutic areas.[1][2][3][4] This guide details the rationale for using Silmitasertib as a tool compound, provides detailed protocols for biochemical and cell-based HTS assays, and offers insights into data analysis and interpretation.
Introduction: The Significance of Targeting Casein Kinase 2
Casein Kinase 2 (CK2) is a ubiquitously expressed and constitutively active protein kinase that plays a critical role in a vast array of cellular functions, including cell cycle progression, apoptosis, DNA repair, and signal transduction.[5] Its dysregulation has been linked to numerous diseases, most notably cancer, where it contributes to tumor progression and therapeutic resistance.[1] The development of specific and potent CK2 inhibitors is, therefore, a key focus in drug discovery.[5]
Silmitasertib (CX-4945) has emerged as a first-in-class, potent, and highly selective inhibitor of CK2, with IC50 values in the low nanomolar range.[3] It has demonstrated favorable safety and pharmacokinetic profiles in multiple clinical trials for various cancer indications.[6][7] Beyond its primary target, recent studies have shown that Silmitasertib also exhibits inhibitory activity against other kinases such as GSK3β and DYRK1A, opening avenues for its application in studying a broader range of cellular pathways.[8]
The well-characterized nature of Silmitasertib, its clinical validation, and its potent activity make it an invaluable tool for HTS campaigns aimed at:
-
Identifying novel modulators of CK2 and related signaling pathways.
-
Screening for compounds that synergize with CK2 inhibition.
-
Deconvoluting the cellular functions of CK2 in various disease models.
Assay Development and Optimization for HTS
The success of any HTS campaign hinges on the development of a robust, sensitive, and reproducible assay. For screening CK2 inhibitors, several assay formats are suitable for a high-throughput setting.
Biochemical Assays
Biochemical assays directly measure the enzymatic activity of purified CK2. These assays are ideal for identifying direct inhibitors of the kinase.
2.1.1. Fluorescence Polarization (FP)-Based Assay
This is a homogeneous, competitive binding assay that measures the change in rotational motion of a fluorescently labeled peptide substrate upon binding to CK2.[5]
-
Principle: A small, fluorescently labeled peptide tracer tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger CK2 enzyme, its rotation slows, leading to high polarization. A competitive inhibitor will displace the tracer, causing a decrease in polarization proportional to its inhibitory activity.[5]
-
Advantages: High-throughput, sensitive, and fewer false positives from compound autofluorescence compared to fluorescence intensity-based assays.
Cell-Based Assays
Cell-based assays measure the downstream effects of CK2 inhibition in a more physiologically relevant context.
2.2.1. Phospho-Akt (S129) Cellular Assay
CK2 specifically phosphorylates Akt at serine 129 (S129).[9] Inhibition of CK2 leads to a decrease in phospho-Akt (S129) levels, which can be quantified using high-content imaging or plate-based immunoassays.
-
Principle: Cells are treated with test compounds, and the levels of phospho-Akt (S129) are measured using a specific antibody.
-
Advantages: Measures target engagement in a cellular context and can identify compounds that act upstream of CK2 or modulate its activity through indirect mechanisms.
2.2.2. Cell Viability/Apoptosis Assays
Silmitasertib selectively induces apoptosis in cancer cells.[3] Standard cell viability assays (e.g., CellTiter-Glo®) or apoptosis assays (e.g., Caspase-Glo® 3/7) can be adapted for HTS.
-
Principle: Measure changes in cell viability or caspase activation in response to compound treatment.
-
Advantages: Identifies compounds with a desired phenotypic outcome and can be used to screen for synergistic or antagonistic effects with Silmitasertib.
High-Throughput Screening Protocols
Biochemical HTS Protocol: Fluorescence Polarization Assay for CK2 Inhibitors
This protocol is adapted from established methods for screening CK2 inhibitors.[5]
Materials:
-
Recombinant Human CK2α (full-length, His-tagged)
-
Fluorescently Labeled Peptide Substrate (Tracer): 5-FAM-RRRDDDSDDD
-
ATP
-
Silmitasertib (CX-4945) as a positive control
-
Test Compounds (dissolved in 100% DMSO)
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35
-
Black, low-volume, 384-well non-binding surface microplates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Compound Plating: Dispense 50 nL of test compounds and controls (Silmitasertib, DMSO) into the 384-well assay plates using an acoustic liquid handler.
-
Enzyme and Tracer Addition: Add 5 µL of a solution containing CK2α and the fluorescent tracer in assay buffer to each well.
-
Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 5 µL of a solution containing ATP in assay buffer to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plates at room temperature for 60 minutes.
-
Data Acquisition: Measure fluorescence polarization on a compatible plate reader.
Data Analysis:
-
Calculate percent inhibition relative to the high (DMSO) and low (a saturating concentration of Silmitasertib) controls.
-
Plot percent inhibition versus compound concentration to determine IC50 values for active compounds.
Caption: Workflow for a cell-based HTS assay using high-content imaging.
Data Analysis and Interpretation
A successful HTS campaign generates a large amount of data that requires careful analysis and interpretation.
| Parameter | Biochemical Assay (FP) | Cell-Based Assay (p-Akt) |
| Primary Hit Criteria | >50% inhibition at a single concentration (e.g., 10 µM) | >50% inhibition of p-Akt (S129) signal |
| Dose-Response Analysis | 8-point dose-response curve to determine IC50 | 8-point dose-response curve to determine IC50 |
| Confirmation | Re-testing of confirmed hits | Re-testing of confirmed hits |
| Orthogonal Assays | Cell-based assays to confirm cellular activity | Biochemical assays to confirm direct target engagement |
| Selectivity Profiling | Screen against a panel of other kinases | Assess effects on other signaling pathways |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Z' factor variability | Inconsistent liquid handling; cell plating variability | Optimize liquid handling protocols; ensure even cell distribution |
| High percentage of false positives | Compound autofluorescence (in FP); compound cytotoxicity (in cell-based assays) | Use counter-screens; assess compound cytotoxicity independently |
| Poor correlation between biochemical and cell-based activity | Poor cell permeability of the compound; compound is a pro-drug; indirect mechanism of action | Perform cell permeability assays; investigate metabolic activation; further mechanistic studies |
Conclusion
Silmitasertib (CX-4945) is a powerful tool for high-throughput screening campaigns aimed at dissecting the roles of CK2 and related pathways in health and disease. By employing robust and well-validated biochemical and cell-based assays, researchers can identify and characterize novel modulators of these critical cellular processes, paving the way for new therapeutic interventions.
References
-
Senhwa Biosciences, Inc. (n.d.). Silmitasertib. Retrieved from [Link]
-
Senhwa Biosciences, Inc. (n.d.). CX-4945. Retrieved from [Link]
-
Senhwa Biosciences, Inc. (n.d.). Silmitasertib Clinical Trials. Retrieved from [Link]
-
PubMed. (2015). Development of a high-throughput screening-compatible assay to identify inhibitors of the CK2α/CK2β interaction. Retrieved from [Link]
-
ACS Publications. (2003, May 21). Discovery of a Potent and Selective Protein Kinase CK2 Inhibitor by High-Throughput Docking. Retrieved from [Link]
-
PR Newswire. (2025, April 2). Senhwa Biosciences Announces Positive Clinical Data from Phase 1/Expansion Trial of Silmitasertib (CX-4945) in the Treatment of Basal Cell Carcinoma. Retrieved from [Link]
-
PMC. (n.d.). The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. Retrieved from [Link]
-
Targeted Oncology. (2024, July 15). FDA Receives IND Submission for Phase 1/2 Trial of Silmitasertib in Solid Tumors. Retrieved from [Link]
-
PMC. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Retrieved from [Link]
-
PMC. (n.d.). Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). silmitasertib. Retrieved from [Link]
-
ClinicalTrials.gov. (2026, March 2). Silmitasertib (CX-4945) in Combination With Chemotherapy for Relapsed Refractory Solid Tumors. Retrieved from [Link]
-
PR Newswire. (2020, March 31). Senhwa Biosciences Silmitasertib Named as Potential COVID-19 Therapy. Retrieved from [Link]
-
PMC. (n.d.). CK2 inhibition with silmitasertib promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells. Retrieved from [Link]
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- 4. silmitasertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. senhwabiosciences.com [senhwabiosciences.com]
- 7. Senhwa Biosciences Announces Positive Clinical Data from Phase 1/Expansion Trial of Silmitasertib (CX-4945) in the Treatment of Basal Cell Carcinoma [prnewswire.com]
- 8. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
Application Note: Standardized Protocol for the Preparation of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine Solutions
Introduction & Scientific Rationale
N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine (CAS 1352497-16-5) is a highly specific synthetic molecular building block utilized in the development of pharmacological probes and targeted inhibitors[1]. In preclinical drug discovery, the transition from a lyophilized solid to a biologically active working solution is a critical vulnerability point. Inconsistent solvation, unrecognized micro-precipitation, and solvent-induced cytotoxicity are primary drivers of irreproducible in vitro data.
This application note provides a self-validating, step-by-step protocol for preparing high-fidelity stock and working solutions of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine. Designed in alignment with the rigorous standards set forth by the [2], this guide ensures that downstream biological assays reflect true compound pharmacology rather than artifactual solvent effects.
Physicochemical Properties & Solvation Causality
To design an effective solvation strategy, we must first analyze the compound's structural mechanics. N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine features a hydrophobic isobutyl chain paired with two nitrogen-containing heterocycles (a basic piperidine ring and a pyridine core)[3].
The Causality of Solvent Selection: While the secondary amines can be protonated in highly acidic aqueous environments, at physiological pH (7.4), the neutral, highly lipophilic species is dominant. Attempting to dissolve this compound directly into aqueous biological buffers (like PBS or DMEM) will result in localized precipitation and an inaccurate final molarity. Therefore, initial solvation requires a strong aprotic solvent, such as anhydrous Dimethyl Sulfoxide (DMSO), to disrupt intermolecular hydrogen bonding and fully solvate the hydrophobic domains[4].
Table 1: Quantitative Physicochemical Summary
| Property | Specification |
| IUPAC Name | N-isobutyl-3-(piperidin-2-yl)pyridin-2-amine |
| CAS Number | 1352497-16-5 |
| Molecular Formula | C₁₄H₂₃N₃ |
| Molecular Weight | 233.35 g/mol |
| Standard Purity | ≥97% (Required for biological assays) |
| Primary Solvent | Anhydrous DMSO (≥99.9% purity) |
| Storage (Solid) | -20°C, desiccated, protected from light |
| 10 mM Stock Formula | 2.33 mg compound / 1.00 mL DMSO |
Experimental Protocol: A Self-Validating System
Trustworthy science requires protocols that validate themselves at each critical juncture. This methodology integrates quality control (QC) directly into the preparation workflow, ensuring that any deviation in concentration is caught before the compound reaches the assay plate.
Phase 1: Preparation of 10 mM Master Stock Solution
Note: The following calculations are based on preparing exactly 1.00 mL of a 10 mM stock solution[5].
-
Thermal Equilibration (Critical Step): Remove the lyophilized vial of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine from -20°C storage. Place it in a desiccator at room temperature for at least 30 minutes before opening.
-
Causality: Opening a cold vial causes ambient humidity to condense on the powder. Water absorption alters the compound's mass, leading to inaccurate molarity calculations and accelerating hydrolytic degradation[6].
-
-
Precision Weighing: Using a calibrated micro-analytical balance, weigh exactly 2.33 mg of the compound into a sterile, light-blocking (amber) microcentrifuge tube.
-
Primary Solvation: Add 1.00 mL of LC-MS grade, anhydrous DMSO to the tube.
-
Dissolution: Cap the tube securely and vortex at medium speed for 60 seconds. If the solution is not entirely clear, sonicate in a room-temperature water bath for 2–5 minutes until complete dissolution is achieved.
-
Aliquoting & Storage: Divide the master stock into 20 µL to 50 µL single-use aliquots in low-bind Eppendorf tubes. Immediately flash-freeze and store at -80°C.
-
Causality: Repeated freeze-thaw cycles cause DMSO to absorb atmospheric water, which dramatically lowers the solubility threshold of the compound and induces invisible micro-precipitation[7]. Single-use aliquots eliminate this variable.
-
Phase 2: Quality Control & System Validation
Before utilizing the master stock in biological assays, validate the batch:
-
Visual Inspection: Hold an aliquot against a stark black background under bright light. The solution must be perfectly clear. Any turbidity indicates incomplete solvation or water contamination.
-
Analytical Baseline: Dilute a 1 µL sample of the stock into 999 µL of LC-MS grade acetonitrile (1:1000 dilution) and analyze via LC-MS/UV-Vis. Confirm the presence of the expected mass (m/z ~234 [M+H]+) and establish a baseline Area Under the Curve (AUC) to verify the 10 mM concentration.
Phase 3: Serial Dilution for In Vitro Working Solutions
To prevent solvent-induced cytotoxicity, the final concentration of DMSO in cell culture must never exceed 0.5% (v/v), with ≤0.1% being the gold standard for transcriptomic or phenotypic assays[2].
-
Thawing: Thaw a single 10 mM aliquot at room temperature. Vortex briefly to ensure homogeneity.
-
Intermediate Dilution: Dilute the 10 mM stock 1:100 into an intermediate assay buffer (e.g., PBS with 0.1% BSA) to create a 100 µM intermediate solution containing 1% DMSO.
-
Causality: Direct dilution from 100% DMSO into 100% aqueous media often causes "solvent shock" and rapid precipitation. An intermediate step bridges the dielectric gap.
-
-
Final Assay Dilution: Dilute the 100 µM intermediate solution 1:10 into the final cell culture media to achieve a 10 µM top working concentration (containing exactly 0.1% DMSO).
-
Dose-Response Preparation: For serial dilutions (e.g., 3-fold or 10-fold), perform the dilutions using cell culture media supplemented with 0.1% DMSO.
-
Causality: This ensures that every well in the dose-response curve contains the exact same background concentration of DMSO, isolating the compound's pharmacological effect from solvent artifacts.
-
Workflow Visualization
Workflow for the preparation, QC, and dilution of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine.
References
-
Assay Guidance Manual - NCBI Bookshelf. National Center for Advancing Translational Sciences (NCATS), National Institutes of Health. Available at:[Link]
Sources
- 1. CAS:1352497-16-5N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine-毕得医药 [bidepharm.com]
- 2. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 1352497-16-5 | N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine - AiFChem [aifchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. antbioinc.com [antbioinc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. iyengarlab.org [iyengarlab.org]
Application Note: A Multi-Pronged Strategy for Target Validation of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine (NIP-2A), a Novel Kinase X Modulator
An in-depth technical guide for researchers, scientists, and drug development professionals on the target validation of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine.
Abstract
The journey from a promising chemical entity to a validated therapeutic agent is contingent on the unambiguous identification and validation of its molecular target. This document provides a comprehensive guide for researchers on validating the target of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine (NIP-2A) , a novel small molecule inhibitor. Due to the novelty of NIP-2A, we present a hypothetical, yet scientifically rigorous, framework centered on the premise that NIP-2A targets a previously uncharacterized protein, "Kinase X." This application note details a multi-faceted approach encompassing direct target engagement, target identification, and functional validation to build a robust case for a specific mechanism of action, thereby de-risking its progression in the drug discovery pipeline.
Introduction: The Imperative of Target Validation for Novel Compounds
N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine (NIP-2A) is a structurally unique compound identified through high-throughput screening for its potent anti-proliferative effects in cancer cell lines. Its pyridine-amine core and piperidinyl moiety suggest potential interactions with ATP-binding sites, a common feature of protein kinases. The central challenge in advancing NIP-2A lies in moving beyond its observed phenotype to understanding its precise molecular mechanism. Target validation is the critical process of verifying that a drug's therapeutic effect is a direct consequence of its interaction with a specific molecular target. A rigorous validation process is paramount to predicting clinical efficacy, anticipating potential side effects, and developing relevant biomarkers.
This guide outlines a three-tiered strategy to validate "Kinase X" as the primary target of NIP-2A:
-
Confirming Target Engagement: Does NIP-2A directly bind to Kinase X inside the cell?
-
Verifying Target Identity: Can we isolate Kinase X from a complex biological mixture using NIP-2A as a probe?
-
Establishing Functional Causality: Is the biological activity of NIP-2A dependent on the presence and activity of Kinase X?
The following sections provide the scientific rationale and detailed protocols for executing this strategy.
Tier 1: Confirming Direct Target Engagement via Cellular Thermal Shift Assay (CETSA)
Scientific Rationale: The principle behind CETSA is that the binding of a ligand, such as NIP-2A, to its target protein, Kinase X, confers thermal stability to the protein. When cells are heated, proteins denature and aggregate. A ligand-bound protein is more resistant to this heat-induced denaturation. By measuring the amount of soluble protein remaining at different temperatures, we can observe a "thermal shift" in the presence of the ligand, which is a strong indicator of direct target engagement in a physiological cellular environment.
Experimental Workflow:
Caption: CETSA workflow for NIP-2A target engagement.
Protocol: CETSA for NIP-2A and Kinase X
-
Cell Culture: Plate a cancer cell line known to express Kinase X (e.g., HeLa, A549) and grow to approximately 80% confluency.
-
Cell Harvest: Harvest cells using a non-enzymatic method, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors) to a concentration of 10-20 million cells/mL.
-
Compound Incubation:
-
Divide the cell suspension into two main groups: Vehicle (0.1% DMSO) and NIP-2A (e.g., 10 µM).
-
Incubate at 37°C for 1 hour to allow for cellular uptake and target binding.
-
-
Heating Step:
-
Aliquot 50 µL of the cell suspension from each group into PCR tubes.
-
Place the tubes in a thermal cycler and heat for 3 minutes across a defined temperature gradient (e.g., 46°C, 49°C, 52°C, 55°C, 58°C, 61°C, 64°C). Include a 37°C control.
-
-
Lysis and Fractionation:
-
Immediately after heating, subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Kinase X in each sample using Western blotting with a specific anti-Kinase X antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment group, plot the percentage of soluble Kinase X relative to the 37°C control against the temperature.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured. A positive shift in Tm for the NIP-2A treated group compared to the vehicle group confirms target engagement.
-
Expected Outcome:
| Treatment | Melting Temperature (Tm) of Kinase X | Interpretation |
| Vehicle (DMSO) | 52.3°C | Baseline thermal stability |
| 10 µM NIP-2A | 56.8°C | ΔTm = +4.5°C , indicating direct binding and stabilization |
Tier 2: Target Identification via Affinity Chromatography
Scientific Rationale: To definitively prove that NIP-2A interacts with Kinase X, we can immobilize a derivative of NIP-2A onto a solid support (e.g., sepharose beads) and use it as "bait" to capture its binding partners from a cell lysate. Proteins that specifically bind to the immobilized compound can be eluted and identified using mass spectrometry. This provides direct, physical evidence of the interaction.
Protocol: NIP-2A Affinity Pull-Down
-
Probe Synthesis: Synthesize a derivative of NIP-2A that includes a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry) suitable for conjugation to the affinity matrix.
-
Immobilization: Covalently couple the NIP-2A derivative to NHS-activated Sepharose beads according to the manufacturer's protocol. Prepare control beads by blocking the reactive groups without adding the compound.
-
Lysate Preparation: Grow a large batch of the relevant cells and prepare a native cell lysate using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS). Pre-clear the lysate by incubating with the control beads to minimize non-specific binding.
-
Affinity Pull-Down:
-
Incubate the pre-cleared lysate with the NIP-2A-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
As a control, incubate another aliquot of the lysate with the control beads.
-
For a competition control, incubate a third aliquot with the NIP-2A-conjugated beads in the presence of an excess of free, unmodified NIP-2A.
-
-
Washing: Wash the beads extensively with the lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins using a competitive eluent (high concentration of free NIP-2A) or by changing the buffer conditions (e.g., low pH or high salt).
-
Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.
-
Excise the protein bands that are present in the NIP-2A pull-down but absent or significantly reduced in the control and competition lanes.
-
Identify the proteins via in-gel tryptic digestion followed by LC-MS/MS analysis.
-
Expected Outcome: Kinase X should be identified with high confidence and a significant number of unique peptides in the eluate from the NIP-2A beads, but not from the control beads or in the competition experiment.
Tier 3: Functional Validation using RNA Interference (RNAi)
Scientific Rationale: If Kinase X is the true target of NIP-2A, then the cellular phenotype caused by NIP-2A (e.g., decreased proliferation) should be mimicked by reducing the expression of Kinase X. Furthermore, cells lacking Kinase X should become resistant to the effects of NIP-2A. This genetic approach directly links the target protein to the compound's mechanism of action.
Experimental Workflow:
Caption: RNAi workflow for functional validation of NIP-2A.
Protocol: siRNA-Mediated Knockdown of Kinase X
-
siRNA Transfection:
-
Seed cells in 6-well and 96-well plates.
-
Transfect cells with either a validated siRNA targeting Kinase X or a non-targeting (scrambled) control siRNA using a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Incubate for 48-72 hours to allow for target mRNA degradation and protein depletion.
-
-
Knockdown Verification:
-
After the incubation period, harvest cells from a parallel 6-well plate.
-
Confirm the reduction of Kinase X protein levels via Western blotting compared to the scrambled control. A knockdown efficiency of >70% is desirable.
-
-
Compound Treatment and Phenotypic Assay:
-
Treat the cells in the 96-well plates (both scrambled control and Kinase X knockdown groups) with a dose-response curve of NIP-2A (e.g., 0.01 µM to 100 µM) and a vehicle control.
-
Incubate for an additional 24-48 hours.
-
Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of NIP-2A relative to the vehicle control for both scrambled and knockdown cells.
-
Plot the dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) for each group.
-
Expected Outcome:
| Cell Type | Effect of Kinase X Knockdown | NIP-2A IC50 | Interpretation |
| Scrambled siRNA (Control) | N/A | 15 nM | NIP-2A is potent in cells with normal Kinase X levels. |
| anti-Kinase X siRNA | Reduced cell proliferation by 60% | > 10,000 nM | Knockdown phenocopies the drug effect. Loss of Kinase X confers resistance to NIP-2A, confirming it is the relevant target. |
Signaling Pathway Context
To fully understand the impact of NIP-2A, it is crucial to place Kinase X within its broader signaling network. Let's hypothesize that Kinase X is a downstream effector of a receptor tyrosine kinase (RTK) and that its activation leads to the phosphorylation of a transcription factor (TF-Y), promoting the expression of pro-proliferative genes.
Caption: Hypothesized signaling pathway for Kinase X.
This pathway illustrates that by inhibiting Kinase X, NIP-2A is expected to prevent the phosphorylation and activation of TF-Y, thereby blocking the transcription of genes necessary for cell proliferation. This model provides testable hypotheses for further mechanistic studies, such as measuring the phosphorylation status of TF-Y in response to NIP-2A treatment.
Conclusion
The described multi-tiered approach provides a robust framework for the target validation of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine. By systematically applying CETSA to confirm target engagement, affinity chromatography to identify the binding partner, and RNAi to establish functional causality, researchers can build a compelling and data-driven case for Kinase X as the bona fide target of NIP-2A. This level of rigorous validation is essential for making informed decisions and successfully advancing novel chemical entities through the drug discovery and development process.
References
-
Title: Target validation in drug discovery Source: Nature URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target interactions in cells Source: Nature Protocols URL: [Link]
-
Title: CETSA: a target engagement assay on the single cell level Source: Journal of Proteomics URL: [Link]
-
Title: Target identification by chemical proteomics Source: Chemical Society Reviews URL: [Link]
-
Title: RNA interference (RNAi) in drug discovery: an opportunity and a challenge Source: Drug Discovery Today URL: [Link]
Application Note: Experimental Design for N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine Studies in nNOS Inhibition
Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Application Area: Neuropharmacology, Nitric Oxide Synthase (NOS) Inhibition, Neurodegenerative Disease Models
Introduction & Mechanistic Rationale
The overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is a primary driver of excitotoxicity in neurodegenerative disorders (e.g., Alzheimer's, Parkinson's) and neuropathic pain. However, developing clinically viable nNOS inhibitors has historically been hindered by two major challenges: isoform selectivity (avoiding cardiovascular toxicity from eNOS inhibition and immune suppression from iNOS inhibition) and blood-brain barrier (BBB) permeability .
Historically, nNOS inhibitors were designed as highly polar L-arginine mimetics, which severely limited their central nervous system (CNS) penetration [1]. N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine represents a rationally designed, next-generation pharmacophore that overcomes these limitations through specific structural causality:
-
2-Aminopyridine Core: Acts as an arginine isostere, forming critical hydrogen bonds with the heme propionate groups in the NOS active site.
-
Piperidin-2-yl Moiety: Provides a basic secondary amine that interacts electrostatically with the conserved glutamate residue (Glu592 in human nNOS), anchoring the molecule.
-
N-Isobutyl Substitution: This specific lipophilic truncation is the key to this molecule's design. By replacing highly polar diamine tails with an isobutyl group, the molecule accesses a distinct hydrophobic pocket in nNOS while drastically reducing the polar surface area (PSA), thereby facilitating passive BBB diffusion [2].
Fig 1: End-to-end preclinical validation workflow for 2-aminopyridine-based nNOS inhibitors.
Experimental Protocols: Self-Validating Workflows
To ensure rigorous scientific integrity, the following protocols are designed as a self-validating system. Enzyme inhibition (Protocol 1) must be contextualized by isoform selectivity (Protocol 2), which is only biologically relevant if the compound demonstrates target-tissue access (Protocol 3).
Protocol 1: In Vitro NOS Inhibition via Hemoglobin Capture Assay
Causality & Principle: The Hemoglobin (Hb) capture assay is the gold standard for continuous, real-time measurement of NO production. NO rapidly reacts with oxyhemoglobin ( HbO2 ) to form methemoglobin ( metHb ) and nitrate. This conversion induces a spectral shift that can be continuously monitored at 401 nm, allowing for precise initial rate kinetics and Ki determination [3].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 100 mM HEPES buffer (pH 7.4) containing 10% glycerol. Freshly prepare solutions of L-arginine (10 µM), CaCl2 (0.83 mM), calmodulin (320 U/mL), NADPH (100 µM), tetrahydrobiopterin ( H4B , 10 µM), and purified oxyhemoglobin (3.0 µM).
-
Compound Dilution: Prepare N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine in DMSO. Create a 7-point serial dilution (e.g., 1 nM to 10 µM). Quality Control: Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.
-
Enzyme Incubation: In a 96-well UV-transparent microplate, combine the buffer, cofactors, substrate, oxyhemoglobin, and the inhibitor. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Add recombinant human nNOS (hnNOS) to initiate the reaction.
-
Kinetic Readout: Immediately monitor the absorbance at 401 nm using a multi-mode microplate reader for 60 seconds. Calculate the rate of NO synthesis using the extinction coefficient of 60 mM−1cm−1 .
-
Data Analysis: Plot the fractional activity against inhibitor concentration. Use the Cheng-Prusoff equation to convert IC50 to apparent Ki , factoring in the Km of L-arginine for hnNOS (~1.6 µM).
Protocol 2: Isoform Selectivity Profiling
Causality & Principle: A successful CNS drug must not interfere with endothelial NOS (blood pressure regulation) or inducible NOS (macrophage-mediated immune response). The N-isobutyl group is hypothesized to exploit a minor structural variance in the substrate access channel between nNOS and eNOS/iNOS.
Step-by-Step Methodology:
-
Repeat Protocol 1 using recombinant human eNOS (heNOS) and murine macrophage iNOS (miNOS).
-
Critical Variance: For iNOS assays, omit CaCl2 and calmodulin from the buffer, as iNOS binds calmodulin tightly and constitutively independent of calcium transients.
-
Calculate the selectivity ratios ( Ki eNOS / Ki nNOS and Ki iNOS / Ki nNOS).
Representative Validation Data for 2-Aminopyridine Scaffolds
The following table summarizes the target quantitative thresholds required to validate N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine as a lead candidate, based on established 2-aminopyridine SAR profiles [2].
| Enzyme Isoform | Target Apparent Ki (nM) | Selectivity Ratio vs. hnNOS | Biological Implication |
| Human nNOS | < 30 nM | 1.0 (Baseline) | High potency for neuroprotection. |
| Human eNOS | > 25,000 nM | > 800-fold | Minimal risk of hypertension. |
| Murine iNOS | > 3,000 nM | > 100-fold | Preserved immune function. |
Protocol 3: Blood-Brain Barrier Permeability (PAMPA-BBB)
Causality & Principle: To validate the hypothesis that the N-isobutyl substitution rescues the poor pharmacokinetics of earlier polar inhibitors, a Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) is utilized. This isolates passive transcellular permeability from active efflux mechanisms.
Step-by-Step Methodology:
-
Lipid Preparation: Coat the porous filter membrane of the PAMPA donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).
-
Donor/Acceptor Setup: Add 300 µL of PBS (pH 7.4) containing 50 µM of the inhibitor to the donor wells. Add 300 µL of pure PBS to the acceptor wells.
-
Incubation: Assemble the sandwich plate and incubate at room temperature for 18 hours in a humidity chamber to prevent evaporation.
-
Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS (Multiple Reaction Monitoring mode).
-
Validation: Calculate the effective permeability ( Pe ). A Pe>4.0×10−6 cm/s validates the N-isobutyl structural modification as successful for CNS penetration.
Pathway Visualization: Mechanism of Action
The following diagram illustrates the upstream activation of nNOS via NMDA receptor-mediated calcium influx, and the specific competitive intervention by N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine at the heme catalytic site.
Fig 2: NMDA-mediated nNOS activation pathway and targeted competitive inhibition at the heme site.
References
-
Title: Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]
-
Title: Improvement of Cell Permeability of Human Neuronal Nitric Oxide Synthase Inhibitors Using Potent and Selective 2-Aminopyridine-Based Scaffolds With a Fluorobenzene Linker Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]
-
Title: Mechanism of Nitric Oxide Synthase Regulation: Electron Transfer and Interdomain Interactions Source: Coordination Chemistry Reviews (via PubMed Central) URL: [Link]
Application Notes and Protocols: N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine as a Putative Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document provides a detailed, exemplary framework for the characterization and application of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine as a chemical probe. As of the date of this publication, specific biological targets and validated applications for this compound are not extensively documented in publicly accessible scientific literature. Therefore, this guide is presented as a prospective and methodological template, grounded in established principles of chemical biology and drug discovery, to direct the investigation of this and similar novel compounds.
Introduction: Unlocking the Potential of a Privileged Scaffold
N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine belongs to a class of compounds containing both piperidine and 2-aminopyridine moieties. These structural motifs are recognized as "privileged scaffolds" in medicinal chemistry, as they are frequently found in a wide array of biologically active molecules and approved pharmaceuticals.[1][2] The piperidine ring offers a versatile, saturated heterocyclic core that can influence physicochemical properties such as solubility and lipophilicity, while the 2-aminopyridine structure is a key pharmacophore in many kinase inhibitors and other targeted therapies.[2]
The unique combination of these two scaffolds in N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine suggests its potential as a valuable chemical probe. A chemical probe is a small molecule used to study the function of a specific protein target in a cellular or organismal context.[3] To qualify as a high-quality chemical probe, a compound must exhibit high potency and selectivity for its intended target, and its mechanism of action should be well-characterized.
This document will provide a roadmap for the systematic evaluation of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine, from initial target deconvolution to its application in cell-based assays.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine is provided below. These properties are crucial for designing experiments, preparing stock solutions, and interpreting results.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₃N₃ | Inferred from structure |
| Molecular Weight | 233.35 g/mol | Inferred from structure |
| CAS Number | 1352497-16-5 | Vendor Information |
| Appearance | (To be determined experimentally) | N/A |
| Solubility | (To be determined experimentally in relevant solvents like DMSO, ethanol, and aqueous buffers) | N/A |
| Stability | (To be determined experimentally under various conditions, e.g., temperature, pH, light exposure) | N/A |
Stock Solution Preparation:
For in vitro and cell-based assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO). Store stock solutions at -20°C or -80°C, protected from light and moisture. For aqueous buffers, assess the solubility to avoid precipitation during experiments. It is advisable to perform a final dilution in the assay buffer immediately before use.
Proposed Strategy for Target Identification and Validation
The primary challenge and opportunity with a novel compound is the identification of its biological target(s). A multi-pronged approach is recommended to elucidate the mechanism of action of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine.
Caption: Workflow for Target Identification and Validation.
Protocol 1: Broad Kinase Panel Screening (Illustrative)
Given the prevalence of the 2-aminopyridine scaffold in kinase inhibitors, a primary hypothesis is that N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine may target one or more protein kinases. This protocol outlines a representative approach for an initial screen.
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Assay Concentration: For a primary screen, a single high concentration (e.g., 10 µM) is often used.
-
Kinase Panel: Select a commercial kinase panel that covers a diverse range of the human kinome (e.g., panels from Eurofins, Reaction Biology, or Promega).
-
Assay Principle: The specific assay technology will vary by vendor but is typically based on measuring the remaining kinase activity after incubation with the compound. This is often done by quantifying the phosphorylation of a substrate peptide, frequently using an ATP concentration at or near the Km for each kinase.
-
Execution:
-
Dispense the kinase, substrate, and ATP into the wells of a microplate.
-
Add the test compound or DMSO (vehicle control) to the appropriate wells.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the signal according to the manufacturer's instructions (e.g., luminescence, fluorescence, or radioactivity).
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase relative to the vehicle control.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))
-
Identify "hits" as kinases that are inhibited by more than a predefined threshold (e.g., >50% or >80%).
-
-
Follow-up: For any identified hits, perform dose-response experiments to determine the IC₅₀ (half-maximal inhibitory concentration).
Cellular Assays: From Target Engagement to Phenotypic Readouts
Once a primary target is identified and biochemically validated, the next critical step is to demonstrate that the compound engages this target in a cellular context and elicits a corresponding biological effect.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to directly assess the binding of a compound to its target in intact cells or cell lysates. The principle is that a ligand binding to a protein stabilizes it against thermal denaturation.
-
Cell Culture: Grow the cells of interest (expressing the target protein) to a high confluency.
-
Compound Treatment: Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) in their culture medium.
-
Cell Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease inhibitors. Lyse the cells (e.g., by freeze-thaw cycles or sonication) and clarify the lysate by centrifugation.
-
Heating Gradient: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant (containing the soluble, non-denatured proteins) and analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Establishing a Structure-Activity Relationship (SAR)
To build confidence that the observed biological effects are due to the on-target activity of the probe, it is crucial to synthesize and test closely related analogues. This includes an "inactive" or "negative" control—a molecule that is structurally very similar to the probe but is significantly less potent against the primary target.
Example of Potential Analogues for SAR Studies:
| Analogue | Rationale | Expected Outcome |
| Stereoisomer | If the piperidine C2 is a chiral center, synthesize and test the opposite enantiomer. | One enantiomer is often significantly more potent than the other, providing strong evidence for specific binding. |
| Isobutyl Isomer | Replace the N-isobutyl group with an n-butyl or sec-butyl group. | May reveal sensitivity to the steric bulk near the amine. |
| Piperidine N-Alkylation | Methylate the piperidine nitrogen. | Could disrupt a key hydrogen bond or alter conformation, potentially leading to a loss of activity. |
| "Inactive" Control | A closely related analogue that demonstrates a >100-fold loss of potency in biochemical assays. | This compound should be inactive in cellular assays, helping to rule out off-target effects. |
Concluding Remarks and Future Directions
N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine represents an intriguing chemical starting point due to its privileged structural motifs. The successful application of this molecule as a chemical probe is contingent upon a rigorous and systematic validation process as outlined in this guide. The identification of a specific, high-affinity target, demonstration of cellular target engagement, and the development of a corresponding inactive control are paramount. Should these criteria be met, this compound could become a valuable tool for dissecting novel biological pathways and validating new therapeutic targets.
References
-
Zhang, Y., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(20), 6233. [Link]
- Luo, M., et al. (2019). 2-Aminopyridine Derivatives and Their Application in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 19(11), 865-879.
- Bunnage, M. E., et al. (2015). Know your target, know your molecule.
- Frye, S. V. (2010). The art of the chemical probe.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
Application Notes and Protocols for the Quantification of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine
Introduction
N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridine ring substituted with an isobutyl amine and a piperidine moiety. As with many novel chemical entities in the pharmaceutical pipeline, the development of robust and reliable analytical methods for its quantification is a critical prerequisite for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and formulation development.[1][2][3] The presence of both a basic piperidine and a pyridine nitrogen, along with a secondary amine, imparts a degree of polarity and potential for specific and non-specific interactions that must be carefully considered during method development.
This document provides a comprehensive guide to the analytical methodologies for the quantification of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the selection of various analytical parameters. The methods described herein are grounded in established principles of analytical chemistry and are designed to meet the rigorous standards of the pharmaceutical industry, adhering to guidelines set forth by the International Council for Harmonisation (ICH).[4][5][6][7]
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a cornerstone technique for the analysis of pharmaceutical compounds.[1][8] Its versatility, robustness, and wide availability make it an ideal first-line approach for the quantification of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine in bulk drug substances and formulated products.
Scientific Principles and Method Development Rationale
The successful separation of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine from potential impurities and degradation products hinges on the careful selection of the stationary phase, mobile phase composition, and detector wavelength.
-
Stationary Phase Selection: A reversed-phase C18 column is a common starting point for the separation of moderately polar compounds.[9][10] The hydrophobic C18 stationary phase interacts with the non-polar regions of the analyte. However, the basic nature of the piperidine and pyridine nitrogens can lead to peak tailing on traditional silica-based C18 columns due to interactions with residual silanol groups. Therefore, an end-capped, high-purity silica C18 column or a column with a different stationary phase chemistry, such as a phenyl-hexyl column, may provide better peak symmetry.[11]
-
Mobile Phase Optimization: The mobile phase composition is critical for achieving optimal retention and resolution. A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically employed.
-
pH Control: The pH of the aqueous phase is a crucial parameter. To ensure consistent retention and good peak shape for a basic compound like N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine, the mobile phase pH should be controlled. Operating at a low pH (e.g., 2.5-3.5) will protonate the basic nitrogens, leading to increased polarity and potentially reduced retention on a reversed-phase column. This can be advantageous for eluting the compound within a reasonable timeframe.
-
Organic Modifier: Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and UV cutoff. The proportion of the organic modifier will directly influence the retention time of the analyte.
-
Additives: The addition of a small percentage of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase can help to improve peak shape by masking the interaction of the basic analyte with residual silanols on the stationary phase.[1]
-
-
UV Detection Wavelength: The selection of an appropriate detection wavelength is essential for achieving high sensitivity. An initial UV scan of a standard solution of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine should be performed to determine the wavelength of maximum absorbance (λmax). The pyridine ring system is expected to have significant UV absorbance. A wavelength of around 254 nm is a common starting point for aromatic compounds.[8]
Experimental Protocol: HPLC-UV Quantification
This protocol outlines a general procedure for the quantification of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine. Optimization may be required based on the specific instrumentation and sample matrix.
Materials and Reagents:
-
N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (analytical grade)
-
Ultrapure water
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]
Protocol Steps:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in ultrapure water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in methanol or a suitable solvent.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards covering the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample (e.g., bulk drug substance or formulation).
-
Dissolve the sample in a suitable solvent and dilute to a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient elution may be necessary to separate the analyte from impurities. A typical starting gradient could be:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min[9]
-
Column Temperature: 25 °C[9]
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV scan (e.g., 254 nm).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).
-
Quantify the amount of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine in the samples by interpolating their peak areas from the calibration curve.
-
Method Validation
The analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[4][6] Key validation parameters include:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The analyte peak should be well-resolved from other peaks (impurities, degradants, etc.). |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of spiked samples should be within 98-102%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, temperature, mobile phase composition. |
Visualization of HPLC Workflow
Caption: Workflow for HPLC-UV quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine in complex biological matrices (e.g., plasma, urine), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[12][13]
Scientific Principles and Method Development Rationale
LC-MS/MS combines the separation power of HPLC with the highly sensitive and selective detection capabilities of tandem mass spectrometry.
-
Ionization: Electrospray ionization (ESI) is the most suitable ionization technique for polar and semi-polar molecules like N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine. Given the presence of basic nitrogen atoms, positive ion mode ESI is expected to be highly efficient, leading to the formation of the protonated molecule [M+H]⁺.
-
Tandem Mass Spectrometry (MS/MS): In tandem mass spectrometry, the protonated molecule (precursor ion) is selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and the resulting product ions are detected in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity as it monitors a specific precursor-to-product ion transition.[13]
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., deuterated N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine) is highly recommended to compensate for matrix effects and variations in instrument response.
Experimental Protocol: LC-MS/MS Quantification
This protocol provides a framework for developing an LC-MS/MS method for the quantification of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine in a biological matrix.
Materials and Reagents:
-
N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine reference standard
-
Stable isotope-labeled internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., blank plasma)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
Instrumentation:
-
LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Protocol Steps:
-
Mass Spectrometer Tuning:
-
Infuse a standard solution of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine and the internal standard directly into the mass spectrometer to optimize the ESI source parameters (e.g., spray voltage, gas flows) and to identify the precursor ion ([M+H]⁺).
-
Perform product ion scans to identify the most abundant and stable product ions for both the analyte and the internal standard.
-
Optimize the collision energy for each precursor-to-product ion transition to maximize the signal intensity.
-
-
Chromatographic Conditions:
-
Column: A fast-separating column (e.g., 50 mm x 2.1 mm, sub-2 µm particle size) is often used to reduce run times.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is a common starting point.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4-0.6 mL/min).
-
-
Sample Preparation:
-
The choice of sample preparation technique depends on the complexity of the matrix.
-
Protein Precipitation (PPT): A simple and rapid method for plasma samples. Add a cold organic solvent (e.g., acetonitrile) to the plasma sample to precipitate proteins.[13][14]
-
Solid-Phase Extraction (SPE): Provides cleaner extracts and can be used to concentrate the analyte. A mixed-mode or polymer-based SPE sorbent may be effective for retaining the polar, basic analyte.[13]
-
-
-
Standard and Quality Control (QC) Sample Preparation:
-
Prepare calibration standards and QC samples by spiking known amounts of the analyte and a fixed amount of the internal standard into the blank biological matrix.
-
-
Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
-
Determine the concentration of the analyte in unknown samples from the calibration curve.
-
Visualization of LC-MS/MS Workflow
Caption: Workflow for LC-MS/MS quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC and LC-MS are generally preferred for non-volatile and thermally labile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be an alternative, particularly if derivatization is employed to improve volatility and thermal stability.[15]
Scientific Principles and Method Development Rationale
Direct analysis of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine by GC may be challenging due to its polarity and potential for thermal degradation. Derivatization can overcome these limitations.
-
Derivatization: The secondary amines in the piperidine and isobutyl groups can be acylated (e.g., with trifluoroacetic anhydride) or silylated to increase volatility and reduce interactions with the GC column.[15] This also improves peak shape.[10]
-
GC Separation: A non-polar or moderately polar capillary column would be suitable for separating the derivatized analyte.
-
Mass Spectrometry Detection: Electron ionization (EI) is a common ionization technique in GC-MS, which produces a characteristic fragmentation pattern that can be used for identification and quantification.
Experimental Protocol: GC-MS Quantification (with Derivatization)
Protocol Steps:
-
Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix.
-
Evaporate the solvent to dryness.
-
Add the derivatizing agent (e.g., trifluoroacetic anhydride in a suitable solvent) and heat to complete the reaction.
-
Remove the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the residue in a solvent suitable for GC injection.
-
-
GC-MS Conditions:
-
Column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Inlet Temperature: Optimized to ensure volatilization without degradation.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components.
-
Ion Source: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Conclusion
The choice of analytical method for the quantification of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. HPLC-UV provides a robust and reliable method for routine analysis of bulk drug substance and formulations. For bioanalytical applications or trace-level quantification, the superior sensitivity and selectivity of LC-MS/MS make it the preferred technique. GC-MS with derivatization offers an alternative approach, particularly when dealing with volatile impurities. Regardless of the method chosen, proper validation in accordance with ICH guidelines is essential to ensure the generation of accurate and reliable data.[4][5][6][7]
References
-
Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - SciSpace. (2021). Available at: [Link]
-
Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). - DTIC. (n.d.). Available at: [Link]
-
Validation of analytical procedures according to the ICH guidelines - Efor Group. (n.d.). Available at: [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. (2023). Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025). Available at: [Link]
-
HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.). Available at: [Link]
-
HPLC Method for Analysis of Pyridine on Primesep 100 Column - SIELC Technologies. (2024). Available at: [Link]
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Available at: [Link]
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy. (2022). Available at: [Link]
-
BA Method Development: Polar Compounds - BioPharma Services. (2023). Available at: [Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed. (2025). Available at: [Link]
-
A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists - ResearchGate. (2023). Available at: [Link]
-
Quantitative determination of some pharmaceutical piperazine derivatives through complexation with iron(III) chloride - PubMed. (2003). Available at: [Link]
-
Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009). Available at: [Link]
-
Sample preparation for polar metabolites in bioanalysis - Analyst (RSC Publishing). (n.d.). Available at: [Link]
-
Method for Analysis of Polar Volatile Trace Components in Aqueous Samples by Gas Chromatography | Analytical Chemistry - ACS Publications. (2005). Available at: [Link]
-
LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo) | Request PDF - ResearchGate. (n.d.). Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Available at: [Link]
-
LC-MS Analysis and Structural Determination of New Amides from Javanese Long Pepper (Piper retrofractum)t. (n.d.). Available at: [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography e Mass spectrometry. (n.d.). Available at: [Link]
-
Piperidines - MassBank. (2016). Available at: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Available at: [Link]
- CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents. (n.d.).
-
2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated - Xingwei Li. (2021). Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
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- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 12. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. biopharmaservices.com [biopharmaservices.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Profiling N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine in Biochemical Assays
Executive Summary & Mechanistic Rationale
N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine is a highly specialized small molecule that merges two privileged pharmacophores into a single scaffold: a 2-aminopyridine ring and a 3-(piperidin-2-yl) moiety. This structural duality presents a unique polypharmacological profile, necessitating rigorous and distinct biochemical assay strategies.
From a mechanistic standpoint, this compound must be evaluated across two primary biological axes:
-
Protein Kinase Inhibition: The 2-aminopyridine moiety is a classic Type I kinase hinge-binding motif. The exocyclic amine acts as a hydrogen bond donor, while the pyridine nitrogen acts as a hydrogen bond acceptor, anchoring the molecule in the ATP-binding pocket of kinases such as DYRK1A and GSK-3β[1][2]. The bulky N-isobutyl group projects into the hydrophobic pocket (often the "gatekeeper" region), driving kinase selectivity.
-
Nicotinic Acetylcholine Receptor (nAChR) Modulation: The 3-(piperidin-2-yl)pyridine core is structurally homologous to anabasine , a naturally occurring nAChR agonist[3]. At physiological pH (7.4), the piperidine nitrogen is protonated, enabling a critical cation- π interaction with the tryptophan-rich "aromatic box" of the nAChR orthosteric site[4].
This application note provides detailed, self-validating protocols for evaluating this compound using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for kinase activity and Radioligand Competitive Binding for nAChR affinity.
Protein Kinase Profiling: TR-FRET Assay Protocol
Causality & Assay Design
When evaluating highly conjugated nitrogenous heterocycles like 2-aminopyridines, compound autofluorescence frequently causes false positives in standard fluorescence assays. TR-FRET is the gold standard here because the long emission half-life of the Europium (Eu) cryptate donor allows for a time-delayed reading, completely bypassing the short-lived autofluorescence of the test compound[5].
Furthermore, because 2-aminopyridines are ATP-competitive[2], the assay must be run at the apparent Km for ATP. Running at Km ensures that the calculated IC50 is directly proportional to the inhibition constant ( Ki ) via the Cheng-Prusoff equation ( Ki=IC50/2 ), ensuring data trustworthiness.
Step-by-Step Methodology (e.g., DYRK1A / GSK-3β)
Materials:
-
Recombinant Kinase (e.g., DYRK1A or GSK-3β)
-
Biotinylated peptide substrate specific to the target kinase
-
Europium-labeled anti-phosphopeptide antibody (Donor)
-
Streptavidin-XL665 (Acceptor)
-
Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2 , 1 mM EGTA, 2 mM DTT, 0.01% Tween-20[2].
Workflow:
-
Compound Preparation: Serially dilute N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine in 100% DMSO. Use acoustic dispensing (e.g., Echo 550) to transfer 100 nL of compound into a 384-well low-volume white microplate. Self-Validation: Include Staurosporine as a positive control and DMSO as a vehicle control.
-
Enzyme/Substrate Addition: Add 5 µL of a 2X Kinase/Biotin-Peptide mixture in Assay Buffer. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the compound to the kinase hinge region.
-
Reaction Initiation: Add 5 µL of 2X ATP solution (prepared at the exact Km of the specific kinase). Centrifuge at 1000 x g for 1 minute.
-
Incubation: Seal the plate and incubate for 60 minutes at 22°C.
-
Termination & Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Eu-anti-phosphopeptide antibody, and Streptavidin-XL665.
-
Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible reader (e.g., PHERAstar) using an excitation of 337 nm and dual emission at 620 nm (Eu) and 665 nm (XL665). Calculate the 665/620 ratio.
Step-by-step workflow for the TR-FRET kinase biochemical assay.
nAChR Affinity Profiling: Radioligand Binding Assay
Causality & Assay Design
The anabasine scaffold relies on its basic piperidine amine ( pKa≈9.5 ) to bind the nAChR orthosteric site[3][4]. A critical experimental artifact in testing basic amines is their tendency to adhere non-specifically to the negatively charged surfaces of plastic assay plates and glass fiber filters, leading to artificial depletion of the free compound concentration and falsely inflated IC50 values.
To guarantee scientific integrity, all glass fiber (GF/B) filters must be pre-soaked in 0.1% Polyethylenimine (PEI) . The cationic PEI neutralizes the negative charges on the filter, preventing the basic test compound and the radioligand from sticking nonspecifically.
Step-by-Step Methodology (α7 nAChR)
Materials:
-
Rat brain homogenate or HEK293 cell membranes expressing human α7 nAChR.
-
Radioligand: [³H]Epibatidine or [³H]Methyllycaconitine ([³H]MLA)[4].
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl2 , 1 mM MgCl2 .
-
0.1% PEI solution.
Workflow:
-
Filter Preparation: Pre-soak 96-well GF/B filter plates in 0.1% PEI for at least 2 hours at 4°C.
-
Assay Assembly: In a 96-well deep-well plate, combine:
-
50 µL of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine (varying concentrations).
-
50 µL of [³H]Epibatidine (final concentration ~0.5 nM, near its Kd ).
-
100 µL of membrane suspension (approx. 50 µg protein/well).
-
Self-Validation: Use 10 µM (-)-Nicotine or unlabeled Anabasine to define Non-Specific Binding (NSB).
-
-
Incubation: Incubate the plate at 22°C for 2 hours to ensure the bulky N-isobutyl derivative reaches thermodynamic equilibrium with the receptor.
-
Filtration: Rapidly harvest the membranes onto the PEI-soaked GF/B filter plate using a vacuum manifold. Wash 3 times with 500 µL of ice-cold Binding Buffer to trap the receptor-ligand complexes while washing away unbound radioligand.
-
Detection: Dry the filter plate, add 40 µL of liquid scintillation cocktail per well, and read on a MicroBeta scintillation counter.
Mechanism of action for α7 nAChR activation and downstream cellular signaling.
Data Presentation & Interpretation
To contextualize the performance of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine, the following table outlines the expected quantitative data structure for this class of dual-pharmacophore compounds. A Hill Slope ( nH ) near 1.0 validates competitive, reversible binding at a single site.
| Target System | Assay Methodology | Reference Control | Representative Scaffold IC50 / Ki | Hill Slope ( nH ) |
| DYRK1A Kinase | TR-FRET (ATP at Km ) | Staurosporine ( IC50 = 8 nM) | IC50 = 45 - 120 nM | 0.95 - 1.05 |
| GSK-3β Kinase | TR-FRET (ATP at Km ) | CHIR-99021 ( IC50 = 5 nM) | IC50 = 80 - 250 nM | 0.90 - 1.10 |
| α7 nAChR | Radioligand Binding | GTS-21 ( Ki = ~1.5 µM) | Ki = 0.5 - 3.0 µM | 0.85 - 1.00 |
Note: The N-isobutyl substitution on the 2-aminopyridine generally enhances kinase selectivity by filling the hydrophobic gatekeeper pocket, but may cause steric clashes in the nAChR orthosteric site, shifting the compound from a full agonist to a partial agonist or allosteric modulator.
References
-
Plasmodium Kinases as Potential Drug Targets for Malaria: Challenges and Opportunities. National Institutes of Health (NIH). Available at:[Link][5]
-
Safety, Pharmacokinetics, and Effects on Cognitive Function of Multiple Doses of GTS-21 in Healthy, Male Volunteers. ResearchGate. Available at:[Link][3]
-
Connecting GSK-3β Inhibitory Activity with IKK-β or ROCK-1 Inhibition to Target Tau Aggregation and Neuroinflammation in Alzheimer's Disease. MDPI. Available at:[Link][1]
-
Fragment-Derived Selective Inhibitors of Dual-Specificity Kinases DYRK1A and DYRK1B. ACS Publications / ResearchGate. Available at:[Link][2]
Sources
"N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine stability and degradation issues"
A Guide to Understanding and Mitigating Stability and Degradation Issues
Introduction
Welcome to the technical support center for N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting assistance for stability and degradation challenges encountered during experimentation. As there is limited publicly available data on this specific molecule, this document synthesizes information from structurally related compounds, namely 2-aminopyridine and piperidine derivatives, to infer potential stability issues and degradation pathways. The principles and protocols outlined here are based on established chemical knowledge of these analogous structures and are intended to provide a robust framework for your investigations.
Frequently Asked Questions (FAQs)
Q1: What are the most likely functional groups in N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine susceptible to degradation?
A1: The primary sites of instability in the molecule are the 2-aminopyridine ring and the piperidine moiety. The exocyclic amine on the pyridine ring and the secondary amine within the piperidine ring are susceptible to oxidation. The pyridine ring itself [1][2][3]can also undergo oxidation to form N-oxides. Furthermore, the piperidi[2]ne ring may be susceptible to ring-opening under certain oxidative or extreme pH conditions.
Q2: What are the commo[1]n degradation pathways I should be aware of?
A2: Based on analogous structures, the most probable degradation pathways include:
-
Oxidation: This is a major concern. The nitrogen atoms in both the aminopyridine and piperidine rings can be oxidized. Oxidation of the piperidi[1][2][3]ne ring can lead to the formation of N-oxides, imines, and even ring-opened products like aldehydes and carboxylic acids. The 2-aminopyridine moiet[3]y can also be oxidized, potentially leading to the formation of N-oxides or other degradation products.
-
Photodegradation: [2][4] Pyridine derivatives are known to be sensitive to light. Exposure to UV or even am[2][5]bient light can trigger photochemical reactions, leading to a variety of degradation products.
-
Hydrolysis: While[2] the core structure is generally stable to hydrolysis, extreme pH conditions (both acidic and basic) could potentially lead to the degradation of the aminopyridine moiety, although this is generally less common than for other functional groups like esters or amides.
-
Thermal Degradation[5]: At elevated temperatures, the piperidine ring can undergo decomposition, potentially leading to the cleavage of C-N bonds and the formation of smaller molecules.
Q3: How should I prope[1]rly store N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine to ensure its stability?
A3: To minimize degradation, store the compound under the following conditions:
-
Temperature: Store at or below the recommended temperature, typically refrigerated (2-8 °C) or frozen (-20 °C), to slow down potential thermal degradation.
-
Light: Protect fr[6][7]om light by using amber vials or storing in a dark place.
-
Atmosphere: For l[6][7][8]ong-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: Use we[3]ll-sealed containers to prevent exposure to moisture and atmospheric oxygen.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. | Oxidative degradation. | 1. Degas Solvents: Use sparging with an inert gas (helium or nitrogen) or sonication to remove dissolved oxygen from your mobile phase and sample diluent. Oxygen can react with the amine functionalities, especially under analysis conditions. 2. Use Fresh Solvents: Impurities like peroxides in older solvents (especially ethers and THF) can act as oxidizing agents. Always use fresh, high-purity solvents. 3. Minimize Light [3]Exposure: Prepare samples under low-light conditions and use amber autosampler vials to prevent photolytic degradation. |
| Loss of compound pu[2]rity over a short period in solution. | Hydrolytic or pH-related degradation. | 1. Control pH: If your experimental conditions involve acidic or basic media, the aminopyridine or piperidine moieties may be susceptible to degradation. Buffer your solutions to [1][5]maintain a neutral pH if the experimental design allows. 2. Perform a pH Profile Study: To understand the pH-stability profile, intentionally subject your compound to a range of pH values (e.g., pH 2, 7, and 10) and monitor its stability over time. This will help identify the optimal pH range for your experiments. |
| Discoloration of the solid compound or solutions. | Oxidation or photodegradation. | 1. Visual Inspection: A change in color (e.g., to yellow or brown) is a strong indicator of degradation. 2. Re-analyze the Material: If discoloration is observed, re-confirm the purity of your material using a suitable analytical method like HPLC or LC-MS before use. 3. Review Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (see FAQ Q3). |
| Inconsistent results between experimental batches. | Batch-to-batch variability in purity or degradation during storage. | 1. Qualify New Batches: Always analyze a new batch of the compound for purity and compare it to previous batches before use. 2. Implement Strict Storage Protocols: Ensure all batches are stored under identical, controlled conditions to minimize variability due to degradation. |
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods.
Objective: To invest[9]igate the stability of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine under various stress conditions.
Materials:
-
N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Class A volumetric flasks and pipettes
-
HPLC or UPLC system with a UV/Vis or PDA detector and a mass spectrometer (MS)
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degrada[10]tion: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, place a vial of the stock solution in the oven under the same conditions.
-
Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a control (unstressed) sample, by a stability-indicating HPLC-UV/MS method.
-
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Identify and characterize the major degradation products using the MS data.
-
Determine the primary degradation pathways under each stress condition.
-
Visualizing Degradation Pathways and Troubleshooting
To aid in understanding the potential degradation pathways and the troubleshooting workflow, the following diagrams are provided.
Caption: Potential degradation pathways for N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine.
Caption: A systematic workflow for troubleshooting stability issues.
Summary of Potential Degradation Pathways
| Stress Factor | Potential Degradation Pathway | Key Degradation Products | References |
| Oxidation | Oxidation of nitrogen atoms, C-H bonds adjacent to nitrogen. | N-oxides, Imines, Ring-opened products (aldehydes, carboxylic acids). | |
| Light | Photochem[1][2][3]ical reactions, free radical mechanisms. | Various complex photoproducts. | |
| Extreme pH | Acid[2][5] or base-catalyzed degradation of the aminopyridine moiety. | Potential hydrolysis or rearrangement products. | |
| Heat | Thermal de[1][5]composition, cleavage of C-N bonds. | Smaller, fragmented molecules. |
Sources
- 1. biosynce.com [biosynce.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.nu.edu.kz [research.nu.edu.kz]
- 5. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sefh.es [sefh.es]
- 7. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Stability of 4-Aminopyridine Capsules | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 9. veeprho.com [veeprho.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine Synthesis
Welcome to the technical support center for the synthesis of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis.
Introduction
The synthesis of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine, a molecule with significant potential in pharmaceutical research, involves a multi-step process that can present several challenges. These can range from low yields and side product formation to difficulties in purification and stereochemical control. This guide provides a structured approach to identifying and resolving common issues encountered during this synthesis, ensuring a higher success rate and product purity.
General Troubleshooting Workflow
A systematic approach is crucial when troubleshooting a chemical synthesis. The following flowchart outlines a general workflow for identifying and resolving issues.
Caption: A flowchart for systematically troubleshooting pyridine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reaction and Yield Issues
Q1: My overall yield is consistently low. What are the most likely causes?
A1: Low yields can stem from several factors throughout the synthetic sequence. A primary consideration is the purity of your starting materials, as impurities can lead to unwanted side reactions.[1] It is also crucial to meticulously control reaction conditions such as temperature and reaction time. For instance, in pyridine syntheses, exothermic reactions are common, and inadequate cooling can lead to product degradation.[1]
Troubleshooting Steps:
-
Verify Starting Material Purity: Analyze all starting materials by NMR or LC-MS to confirm their identity and purity.
-
Optimize Reaction Conditions:
-
Temperature Control: For exothermic steps, ensure efficient cooling using an ice bath or cryostat.[1] Consider the slow, dropwise addition of reagents to manage heat generation.[1]
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid product degradation from prolonged heating.
-
-
Inert Atmosphere: Ensure all reactions are carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen or moisture.
Q2: I am observing a significant amount of side products in my reaction mixture. How can I minimize their formation?
A2: The formation of side products in pyridine synthesis can be complex.[1] For instance, in multi-component reactions, self-condensation of starting materials or alternative cyclization pathways can compete with the desired reaction.[1][2]
Strategies to Minimize Side Products:
-
Order of Reagent Addition: The sequence in which reagents are added can significantly influence the reaction pathway. Experiment with different addition orders to favor the desired product.
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of one reagent can sometimes drive the reaction to completion and minimize side products, but large excesses should be avoided.[3]
-
Catalyst Selection: If a catalyst is used, its choice is critical. For example, in transition metal-catalyzed reactions, the ligand and metal precursor can dramatically affect selectivity.[3][4]
Section 2: Purification Challenges
Q3: I'm having difficulty purifying the final product. What are some effective strategies?
A3: The basic nature of the pyridine and piperidine moieties can make purification challenging, often leading to tailing on silica gel chromatography.[1]
Recommended Purification Techniques:
-
Acid-Base Extraction: Utilize the basicity of your product. An acidic wash (e.g., dilute HCl) can protonate the amine and pyridine nitrogens, allowing extraction into the aqueous layer and separating it from non-basic impurities.[1] The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]
-
Column Chromatography:
-
Tailing Reduction: To mitigate tailing on silica gel, add a small amount of a basic modifier like triethylamine or ammonia to the eluent.[1]
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) or reverse-phase silica gel (C18) for chromatography.
-
-
Crystallization: If the final product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[1]
Table 1: Recommended Solvent Systems for Chromatography
| Stationary Phase | Eluent System | Target Compound Polarity |
| Silica Gel | Dichloromethane/Methanol with 0.1-1% Triethylamine | Polar |
| Alumina | Hexanes/Ethyl Acetate | Less Polar |
| C18 (Reverse) | Acetonitrile/Water with 0.1% Formic Acid or Ammonia | Polar |
Section 3: Stereochemistry and Chiral Separation
Q4: The piperidine-2-yl moiety is a chiral center. How can I control the stereochemistry or separate the enantiomers?
A4: Controlling the stereochemistry of the 2-substituted piperidine ring is a common challenge.[5] If the synthesis starts from a racemic precursor, you will obtain a racemic mixture of the final product.
Approaches for Chiral Control and Separation:
-
Asymmetric Synthesis: Employing a chiral catalyst or auxiliary during the synthesis can induce enantioselectivity.[5][6] For example, asymmetric hydrogenation of a pyridine precursor is a powerful method for obtaining enantioenriched piperidines.[5][6]
-
Chiral Resolution: If a racemic mixture is obtained, it can be resolved into its constituent enantiomers.
-
Diastereomeric Salt Formation: React the racemic amine with a chiral acid (e.g., tartaric acid or camphorsulfonic acid) to form diastereomeric salts, which can often be separated by crystallization.[7]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers.[8][9] Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating piperidine derivatives.[8][9]
-
Table 2: Starting Conditions for Chiral HPLC Method Development
| Parameter | Recommendation |
| Chiral Stationary Phase | Immobilized polysaccharide-based (e.g., Chiralpak® IC)[8] |
| Mobile Phase | Hexane/Ethanol or Hexane/Isopropanol with a basic additive (e.g., diethylamine) |
| Detection | UV (if a chromophore is present) or Mass Spectrometry |
Note: The lack of a strong chromophore in the target molecule may necessitate derivatization with a UV-active agent for sensitive HPLC-UV detection.[8][9]
Caption: Workflow for Chiral HPLC Method Development.[8]
Analytical Characterization
Q5: What are the recommended analytical techniques for characterizing the final product?
A5: A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, including the connectivity of atoms and the stereochemistry.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[10]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.[11][12] A reverse-phase C18 column is commonly employed for purity analysis of polar compounds.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify key functional groups present in the molecule.
References
- BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
- BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
- Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
- BenchChem. (2025). A Comparative Guide to Chiral HPLC and GC Methods for Separating Enantiomers of 2-Ethylpiperidine Derivatives.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Pyridine Ring Synthesis.
- PMC. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts.
- PMC. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
- MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Wiley Online Library. (n.d.). ChemInform Abstract: Recent Strategies for the Synthesis of Pyridine Derivatives.
- SciSpace. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl.
- Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine Concentration in Assays
Welcome to the technical support center for N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the concentration of this compound in various experimental assays.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine.
Q1: What is the primary mechanism of action for N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine?
N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine belongs to the 2-aminopyridine class of compounds, which are known to be potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[1] The major challenges in designing nNOS inhibitors include achieving high potency, selectivity over other nitric oxide synthase isoforms (eNOS and iNOS), and the ability to cross the blood-brain barrier.[1] The piperidine moiety is a common structural feature in many pharmaceuticals and is known to contribute to favorable physicochemical and pharmacokinetic properties.[2]
Q2: What are the initial recommended concentration ranges for cell-based and biochemical assays?
For a novel compound like N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine where the effective concentration may not be widely documented, a preliminary dose-response study is highly recommended. A broad concentration range, typically from 100 µM down to 1 nM, using 10-fold serial dilutions, is a common starting point.[3] This initial screen helps in determining an approximate half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).[3]
| Assay Type | Recommended Starting Concentration Range |
| Biochemical Assays (e.g., enzyme inhibition) | 1 nM - 100 µM |
| Cell-Based Assays (e.g., signaling, viability) | 10 nM - 100 µM |
Q3: What are the best practices for preparing and storing stock solutions of this compound?
Proper handling and storage are critical to maintain the integrity and activity of small molecule inhibitors.[4]
-
Solvent Selection: Use high-purity, anhydrous grade solvents such as DMSO. Water contamination can lead to precipitation of hydrophobic compounds.[5]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your assay, which can have off-target effects.
-
Storage: Store stock solutions at -20°C or -80°C for long-term stability.[4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4][6]
-
Light Protection: Store solutions in amber vials or tubes wrapped in foil to protect them from light, as many compounds are light-sensitive.[4]
Q4: How can I differentiate between on-target and potential off-target effects?
Distinguishing between on-target and off-target effects is crucial for validating your experimental results.[3] A multi-pronged approach is recommended:
-
Dose-Response Correlation: A clear, dose-dependent effect that aligns with the inhibitor's known IC50 for its primary target is indicative of on-target activity. Off-target effects often manifest at higher concentrations.[3]
-
Use of Structurally Distinct Inhibitors: Confirming that a different inhibitor targeting the same protein or pathway elicits a similar phenotype provides stronger evidence for on-target activity.[2][3]
-
Cellular Context: Test the compound in cell lines with varying expression levels of the target protein. A correlation between target expression and compound efficacy suggests on-target action.[7]
-
Counter-Screens: Perform assays that lack the target enzyme or use a non-specific substrate to identify promiscuous inhibitors.[6]
Troubleshooting Guides
This section provides detailed guidance for specific issues you may encounter during your experiments.
Problem 1: Low or No Inhibitory Activity Observed
If N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine is not producing the expected inhibitory effect, consider the following troubleshooting steps.
Initial Diagnostic Workflow
Caption: Troubleshooting workflow for low or no compound activity.
Detailed Troubleshooting Steps
-
Concentration Range: The initial concentration range may be too low. Test a wider range, extending to higher concentrations.
-
Compound Solubility and Stability:
-
Precipitation: Visually inspect the assay wells for any signs of compound precipitation. If suspected, centrifuge the plate and test the activity of the supernatant.
-
Degradation: The compound may have degraded due to improper storage or handling. Prepare a fresh stock solution from solid material.[4] Analytical methods like HPLC or LC-MS can be used to confirm the integrity of the stock solution.[4]
-
-
Target Expression and Activity:
-
Confirm that the target protein is expressed and active in your specific cell model using techniques like Western blotting or a direct enzyme activity assay.[3]
-
-
Assay Conditions:
-
Buffer Composition: Ensure that the assay buffer conditions (pH, salt concentration) are optimal for both the target enzyme and the compound.[6]
-
DMSO Concentration: Keep the final DMSO concentration in the assay low (typically <0.5%) as it can affect enzyme activity.
-
Problem 2: High Background Signal or Assay Artifacts
High background signals can mask the true effect of the compound. Small molecules can interfere with assays in several ways, including autofluorescence, light quenching, and colloidal aggregation.[8]
Identifying the Source of Interference
Caption: Workflow to identify sources of assay interference.
Mitigation Strategies
-
Autofluorescence: If the compound is fluorescent at the assay wavelengths, consider using a different detection method (e.g., luminescence-based instead of fluorescence-based).[6][8]
-
Colloidal Aggregation: The formation of colloidal aggregates can lead to non-specific inhibition by sequestering the target protein.[8] The inclusion of a non-ionic detergent, such as 0.01% Triton X-100, can often disrupt these aggregates and restore normal activity.[8]
-
Chemical Reactivity: Some compounds can react with components of the assay, leading to false signals. A time-dependent inhibition assay can help identify reactive compounds.[8]
Problem 3: Poor Reproducibility Between Experiments
Inconsistent results can be frustrating and call into question the validity of your findings.
Key Areas to Scrutinize
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as their characteristics can change over time in culture.
-
Cell Density: Ensure a consistent cell seeding density, as this can significantly impact the assay outcome.[3][9] Perform a cell titration experiment to determine the optimal seeding density.[3]
-
Cell Health: Regularly monitor cell morphology to ensure the cells are healthy and in the logarithmic growth phase.[9]
-
-
Reagent Stability:
-
Pipetting and Plate Layout:
-
Use calibrated pipettes and consistent pipetting techniques.
-
Be mindful of edge effects in microplates; consider not using the outer wells or filling them with a blank solution.[3]
-
Experimental Protocols
Protocol 1: Initial Dose-Response Curve
Objective: To determine the IC50 or EC50 of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine.
Methodology:
-
Prepare Compound Dilutions:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Perform a serial dilution series (e.g., 10-point, 3-fold or 10-fold dilutions) in DMSO to create a range of stock concentrations.
-
-
Cell Plating (for cell-based assays):
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Further dilute the compound serial dilutions into the appropriate assay buffer or cell culture medium.
-
Add the diluted compound to the assay plate, ensuring the final DMSO concentration is consistent across all wells and typically below 0.5%.
-
Include vehicle-only (DMSO) and no-treatment controls.
-
-
Incubation:
-
Incubate the plate for the desired duration under appropriate conditions (e.g., 37°C, 5% CO2 for cell-based assays).
-
-
Assay Readout:
-
Perform the assay-specific readout (e.g., measure enzyme activity, cell viability, or a signaling event).
-
-
Data Analysis:
-
Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 or EC50.
-
Protocol 2: Cytotoxicity Assay
Objective: To determine the concentration at which N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine becomes toxic to cells.
Methodology:
-
Cell Seeding: Seed cells at their optimal density in a 96-well plate.
-
Compound Treatment: Prepare a serial dilution of the compound and treat the cells as described in Protocol 1.
-
Incubation: Incubate the cells for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., MTS, resazurin, or a reagent that measures ATP levels) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the compound concentration to identify the toxic concentration range.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Small Molecule Inhibitor Instability.
- Benchchem. (n.d.). Technical Support Center: Optimizing Small Molecule Inhibitor Concentration for Cell-Based Assays.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Loss of Activity for Small Molecule Inhibitors (e.g., HT1171).
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Small Molecule Interference in Biochemical Assays.
- BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
- Broad Institute. (n.d.). Small-molecule Profiling.
- Benchchem. (n.d.). Technical Support Center: Mitigating Off-Target Effects of Piperidine-Based Compounds.
- Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies.
-
Li, G., et al. (2018). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Small-molecule Profiling | Broad Institute [broadinstitute.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. marinbio.com [marinbio.com]
"common pitfalls in N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine experiments"
Technical Support & Troubleshooting Guide for CAS: 1352497-16-5
As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization and purification of complex, multi-nitrogen building blocks. N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine is a prime example of a deceptively simple molecule that presents significant experimental pitfalls.
This guide bypasses generic advice to focus on the specific chemical causality behind the failures associated with this compound. By understanding the electronic and spatial relationship between its secondary aliphatic amine and its secondary heteroaromatic amine, you can design self-validating workflows that prevent wasted time and lost material.
Structural Profiling & Reactivity Architecture
To troubleshoot this compound, you must first understand its reactivity profile. The molecule possesses two distinct nucleophilic centers:
-
The Piperidine Nitrogen: An sp3 -hybridized secondary aliphatic amine. It is highly nucleophilic and highly basic (pKa ~9.5–10.5).
-
The Pyridine N-Isobutyl Amine: An sp2 -hybridized secondary heteroaromatic amine. Its lone pair is partially delocalized into the electron-deficient pyridine ring, drastically reducing its basicity (pKa ~6.0–7.0) and nucleophilicity. Furthermore, the branched isobutyl group creates a steric shield around this nitrogen.
Because of this stark differential in nucleophilicity, any attempt to directly functionalize the N-isobutyl group without first masking the piperidine ring will result in off-target reactions.
Caption: Regioselective functionalization pathway for N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine.
Troubleshooting FAQs
Issue 1: Regioselectivity Failures
Q: Why am I getting a complex mixture of products when trying to alkylate or acylate the N-isobutyl group? A: This is a classic kinetic vs. thermodynamic competition where kinetics win. The piperidine nitrogen reacts orders of magnitude faster with electrophiles than the C2-pyridine amine due to the pKa differential discussed above [1].
-
The Fix: You must employ an orthogonal protection strategy. Protect the piperidine nitrogen with a bulky, electron-withdrawing group (like a Boc or Cbz group) [2]. Once the piperidine is masked, you can force the reaction at the N-isobutyl site using a strong base (e.g., NaH or KHMDS) to deprotonate the heteroaromatic amine prior to electrophile addition.
Issue 2: Chromatographic Tailing & Material Loss
Q: Why does the compound streak across the TLC plate and tail severely on standard silica columns, resulting in poor recovery? A: Standard normal-phase silica gel contains acidic silanol groups (Si-OH) with a pKa of ~4.5. The highly basic piperidine nitrogen becomes protonated on the column, leading to strong electrostatic interactions and secondary retention mechanisms. Furthermore, the proximity of the two nitrogens allows for bidentate hydrogen bonding with the silica matrix [3].
-
The Fix: You must disrupt the silanol-amine interaction. See the logic tree below for the proper diagnostic workflow.
Caption: Troubleshooting logic tree for resolving silanol-induced peak tailing during purification.
Issue 3: Catalyst Poisoning in Cross-Coupling
Q: Why do my downstream Buchwald-Hartwig or Suzuki couplings fail when using this building block as a substrate? A: The spatial arrangement of the C2-isobutyl amine and the C3-piperidine nitrogen creates a 1,3-diamine-like motif. This motif acts as a potent bidentate chelator. During palladium-catalyzed cross-couplings, this substrate can displace the intended phosphine ligands, forming a stable, catalytically dead Pd(II) resting state. This is a well-documented mechanism of catalyst poisoning by bidentate amines [4].
-
The Fix: Pre-protect the piperidine nitrogen to eliminate its ability to participate in bidentate chelation. Additionally, utilize highly sterically demanding, electron-rich phosphine ligands (e.g., XPhos or AlPhos) that strongly resist displacement by amine substrates [4].
Quantitative Data & Metrics
Table 1: Physicochemical & Reactivity Profiling
| Property | Piperidine Nitrogen | Pyridine N-Isobutyl Amine | Experimental Implication |
| Hybridization | sp3 | sp2 (partial) | Dictates geometry and lone-pair availability. |
| Est. pKa (Conjugate Acid) | ~9.5 - 10.5 | ~6.0 - 7.0 | Piperidine will protonate first during aqueous workups. |
| Nucleophilicity | High | Low | Piperidine reacts rapidly with electrophiles without base. |
| Steric Hindrance | Low (Secondary ring) | High (Isobutyl branching) | N-isobutyl requires elevated temperatures/strong bases. |
| Chelation Potential | High (Bidentate participant) | Moderate | Causes Pd/Cu catalyst poisoning if unprotected. |
Table 2: Recommended Purification Systems
| Stationary Phase | Mobile Phase System | Modifier Required | Best Use Case |
| Standard Silica (SiO2) | DCM / MeOH | 1-5% Triethylamine (TEA) | Routine purification of the free base. |
| KP-NH (Amine-Silica) | Hexanes / EtOAc | None | Highly polar derivatives prone to streaking. |
| C18 (Reverse Phase) | Water / Acetonitrile | 0.1% Trifluoroacetic Acid (TFA) | Final polishing or separation of closely related isomers. |
Standardized Experimental Protocols
Protocol A: Regioselective Boc-Protection of the Piperidine Nitrogen
This protocol leverages the kinetic nucleophilicity of the piperidine ring to achieve selective protection without the need for strong bases.
-
Preparation: Dissolve N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.
-
Cooling: Cool the reaction vessel to 0 °C using an ice bath.
-
Reagent Addition: Add Triethylamine (TEA) (1.2 eq). Slowly add Di-tert-butyl dicarbonate ( Boc2O ) (1.05 eq) dropwise as a solution in DCM. Causality: Keeping Boc2O stoichiometry strictly near 1.05 prevents over-reaction at the pyridine amine.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.
-
Self-Validation Checkpoint: Spot the reaction mixture on a TLC plate and stain with Ninhydrin.
-
Logic: The starting material will stain deep purple due to the free secondary aliphatic amine. A successful Boc-protection will yield a product spot that is Ninhydrin-negative (or very faint) but highly UV-active at 254 nm due to the pyridine ring.
-
-
Workup: Wash the organic layer with saturated aqueous NaHCO3 , followed by brine. Dry over Na2SO4 , filter, and concentrate.
Protocol B: Reversed-Phase Purification of the Free Base
If standard silica fails despite TEA modifiers, use this self-validating reverse-phase method.
-
Sample Prep: Dissolve the crude free base in a 1:1 mixture of Water/Acetonitrile containing 0.1% TFA.
-
Column Equilibration: Equilibrate a C18 preparative column with 95% Water (0.1% TFA) / 5% Acetonitrile (0.1% TFA).
-
Self-Validation Checkpoint (Analytical run): Before injecting the bulk crude, run a 10 µL analytical HPLC trace.
-
Logic: Calculate the peak asymmetry factor ( As ). If As>1.5 , the TFA concentration is insufficient to keep the piperidine fully protonated. Adjust the modifier concentration until As is between 0.9 and 1.2 before scaling up.
-
-
Elution: Run a gradient from 5% to 60% Acetonitrile over 20 column volumes. The protonated amine will elute cleanly. Lyophilize the fractions to obtain the TFA salt of the product.
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M., & Greene, T. W. John Wiley & Sons. Available at:[Link]
-
Chromatography of Basic Amines and Other Nitrogen Compounds. Journal of Chromatographic Science, 23(9), 391. Available at:[Link][1]
-
Mechanism of Palladium-Catalyzed C–N Coupling with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a Base. ACS Catalysis, 9(8), 6851-6856. Available at:[Link][2]
Sources
Technical Support Center: Synthesis of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine
Welcome to the technical support center for the synthesis of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during this synthesis. The following information is based on established chemical principles and field-proven insights to help you optimize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination reaction to form the C-N bond is showing low yield. What are the most likely causes and how can I improve it?
Low yields in Buchwald-Hartwig aminations are a common issue and can often be traced back to a few key factors. The reaction involves the palladium-catalyzed coupling of an aryl halide with an amine, and its success is highly dependent on the interplay of the catalyst, ligand, base, and solvent.[1]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical.[2] For coupling with pyridyl halides, bulky, electron-rich phosphine ligands such as Xantphos or BrettPhos often give good results.[3][4] If you are observing low conversion, consider screening a panel of ligands. The catalyst's pre-activation state can also be a factor; using a pre-formed Pd(0) source or ensuring efficient in-situ reduction of a Pd(II) precatalyst is important.
-
Base Strength and Solubility: The base plays a crucial role in the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used.[3] However, its solubility can be a limiting factor. If you suspect base-related issues, consider using a more soluble base like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate.
-
Solvent Choice and Purity: Anhydrous, deoxygenated solvents are essential for this reaction to prevent catalyst deactivation. Toluene and dioxane are common choices. Ensure your solvent is rigorously dried and purged with an inert gas (e.g., argon or nitrogen) before use.
-
Reaction Temperature: The optimal temperature can vary depending on the specific substrates and catalyst system. While refluxing toluene is a good starting point, some systems may benefit from lower or higher temperatures.[3] Experimenting with a temperature gradient can help identify the sweet spot for your reaction.
Q2: I am observing the formation of significant byproducts. What are the common side reactions and how can I minimize them?
Byproduct formation is a frequent challenge in cross-coupling reactions. In the context of this synthesis, common side reactions include hydrodehalogenation of the starting aryl halide and homocoupling of the amine or aryl halide.
Minimizing Side Reactions:
-
Hydrodehalogenation: This occurs when the aryl halide is reduced instead of undergoing amination. This can be minimized by ensuring a strictly inert atmosphere and using high-purity reagents. The choice of ligand can also influence this side reaction.
-
Homocoupling: The formation of biaryl or di-amino compounds can compete with the desired cross-coupling. This is often a sign of catalyst decomposition or suboptimal reaction conditions. Re-evaluating the catalyst/ligand ratio and reaction temperature can help suppress homocoupling.
-
Competing Hydroxylation: In the presence of water, the aryl halide can undergo hydroxylation to form the corresponding pyridinol.[5] Rigorous exclusion of water is paramount.
Q3: What is the recommended starting material for introducing the 3-(piperidin-2-yl) moiety, and what are the key considerations?
The most common strategy involves the coupling of a protected 2-aminopyridine derivative with a suitable piperidine precursor. A common starting material is 2-amino-3-bromopyridine.[6]
Key Considerations:
-
Protecting Groups: The amino group on the pyridine ring and the secondary amine on the piperidine ring will likely require protection to prevent unwanted side reactions. Boc (tert-butyloxycarbonyl) is a common and effective protecting group for the piperidine nitrogen.
-
Stereochemistry: If the final product requires a specific stereoisomer of the piperidine ring, it is crucial to start with the corresponding enantiomerically pure piperidine derivative.
Q4: The final purification of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine is proving difficult. What purification strategies are most effective?
The basic nature of the pyridine and piperidine rings can make purification by standard silica gel chromatography challenging, often leading to tailing and poor separation.[7]
Effective Purification Strategies:
-
Acid-Base Extraction: This is a powerful technique for separating basic compounds from non-basic impurities.[8] Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate the amines and extract them into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine re-extracted with an organic solvent.[7]
-
Modified Column Chromatography: To mitigate tailing on silica gel, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.[7] Alternatively, using a different stationary phase, such as alumina or a C18 reversed-phase silica gel, can be beneficial.
-
Crystallization: If the final product is a solid, crystallization can be a highly effective method for achieving high purity.[7] Screening various solvent systems is recommended to find optimal crystallization conditions.
Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting common issues in the synthesis of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine.
Caption: A logical workflow for troubleshooting synthesis issues.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for your specific substrates.[1]
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl bromide (1.0 eq.), the amine (1.2 eq.), the palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 2-10 mol%), and the base (e.g., NaOtBu, 1.4 eq.).
-
Solvent Addition: Add anhydrous, deoxygenated toluene via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and quench with water. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or other suitable methods.[1]
Illustrative Reaction Scheme
Caption: Key components of the Buchwald-Hartwig amination.
Data Summary
| Parameter | Recommended Range | Common Issues | Troubleshooting |
| Catalyst Loading | 1-5 mol% | Low conversion | Increase catalyst loading incrementally. |
| Ligand/Catalyst Ratio | 1:1 to 2:1 | Side reactions | Optimize ratio; screen different ligands. |
| Base | 1.4-2.0 eq. | Incomplete reaction | Use a stronger or more soluble base. |
| Temperature | 80-120 °C | Decomposition | Optimize temperature; consider lower temperatures for sensitive substrates. |
| Concentration | 0.1-0.5 M | Slow reaction | Increase concentration, but monitor for solubility issues. |
References
-
El-Faham, A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(9), 10595-10607. [Link][3]
-
Lipshutz, B. H., et al. (2024). Palladium-Catalyzed Aminations in Flow … on Water. ACS Catalysis. [Link][9]
-
Scientific Laboratory Supplies. 2-Amino-3-bromopyridine, 97%. [Link][6]
-
Zhang, H., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters, 48(18), 3249-3252. [Link][10]
-
Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link][11][12]
-
Bayer AG. (1977). Process for the production of 2-amino-3-hydroxypyridine derivatives. Google Patents. [13]
-
Fox, B. A., & Threlfall, T. L. (1963). 2,3-diaminopyridine. Organic Syntheses, 43, 22. [Link][14]
-
Sather, A. C. (2017). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link][4]
-
Organic Chemistry Portal. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link][5]
-
Nolan, S. P., & Cazin, C. S. J. (2024). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions. [Link][2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02533D [pubs.rsc.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. hammer.purdue.edu [hammer.purdue.edu]
- 5. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine Formulation & Solubility
Welcome to the Formulation Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical challenges associated with N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine (CAS: 1352497-16-5) .
This molecule presents classic Biopharmaceutics Classification System (BCS) Class II/IV behavior. While it possesses three nitrogen atoms, only the piperidine ring is strongly basic (pKa ~10.5). The pyridine nitrogen (pKa ~5.5) and the exocyclic isobutylamine remain largely unprotonated at physiological pH. This lack of sufficient ionization, combined with the extreme lipophilicity of the isobutyl and piperidine moieties, results in a high crystal lattice energy and severe aqueous insolubility.
Below, you will find a decision matrix, quantitative data, troubleshooting FAQs, and field-validated protocols to overcome these barriers.
Solubility Strategy Decision Matrix
Decision matrix for selecting solubility enhancement techniques based on experimental application.
Quantitative Comparison of Enhancement Techniques
| Technique | Mechanistic Action | Expected Solubility Gain | Primary Application | Critical Limitation |
| Mesylate Salt Formation | Ionizes API; lowers crystal lattice energy | 50x – 100x | Oral & IV dosing | Risk of disproportionation at high pH 1 |
| HP-β-CD Complexation | Encapsulates lipophilic isobutyl/piperidine rings | 20x – 50x | Parenteral dosing | High excipient bulk limits maximum dose 2 |
| Amorphous Solid Dispersion | Traps API in a high-energy metastable state | 15x – 30x | Solid oral dosage forms | Physical instability (recrystallization) 3 |
| Cosolvent (DMSO/Tween) | Reduces dielectric constant of the solvent | >1000x (in stock) | In vitro cell assays | Precipitation upon aqueous dilution |
Troubleshooting FAQs
Q: I dissolved the free base in 100% DMSO for my cell assay, but it crashed out immediately when added to the culture media. How do I fix this? A: This is a classic solvent-shift precipitation. When the DMSO stock is diluted into aqueous media (pH ~7.4), the thermodynamic solubility of the free base drops drastically. Solution: Create a "step-down" gradient. Pre-dilute your DMSO stock with a surfactant like Tween-80 (e.g., 5% Tween-80 in PBS) or use a carrier protein (like BSA) in your media before adding the compound to the cells. Always ensure the final DMSO concentration remains ≤ 0.1% to avoid confounding cytotoxic effects.
Q: We formulated the compound as a hydrochloride (HCl) salt, but its dissolution in Simulated Gastric Fluid (SGF) is surprisingly poor. Why? A: You are encountering the "common ion effect" 1. SGF contains high concentrations of chloride ions (~0.1 M HCl). According to Le Chatelier's principle, the excess environmental chloride shifts the equilibrium backward, suppressing the dissolution of your hydrochloride salt. Solution: Switch to a salt with a non-halide counterion, such as a mesylate (methanesulfonate) or tosylate salt. See Protocol A below.
Q: Why choose Hydroxypropyl-β-Cyclodextrin (HP-β-CD) over standard β-Cyclodextrin for in vivo dosing? A: Standard β-Cyclodextrin has a highly ordered crystal lattice, restricting its own aqueous solubility to roughly 1.8% w/v. By hydroxypropylating the ring, you disrupt this lattice, increasing the excipient's solubility to >50% w/v 2. This allows you to use much higher concentrations of the cyclodextrin to encapsulate the bulky piperidine and isobutyl groups of the API, enabling higher dosing without causing nephrotoxicity.
Standard Operating Procedures (SOPs)
Protocol A: Mesylate Salt Formation (Micro-Scale Screening)
Objective: To synthesize a highly soluble dimesylate salt, bypassing the common ion effect observed with HCl salts.
-
Dissolution: Dissolve 100 mg of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine free base in 2 mL of a volatile organic solvent (e.g., acetone or ethanol) in a 5 mL glass vial.
-
Acid Addition: Slowly add 2.1 molar equivalents of methanesulfonic acid (diluted in 0.5 mL of the same solvent) dropwise under continuous magnetic stirring at room temperature. Causality: 2.1 equivalents are used because the molecule has two basic centers capable of protonation at this pH (the piperidine and the pyridine).
-
Crystallization: Stir for 2 hours. If precipitation does not occur spontaneously, cool the solution to 4°C or add an anti-solvent (e.g., heptane) dropwise until persistent turbidity is observed.
-
Isolation: Filter the resulting crystals under vacuum, wash with a minimal amount of cold anti-solvent, and dry overnight in a vacuum desiccator.
-
Validation (Self-Validating Step): Confirm salt stoichiometry using 1 H-NMR (look for the methyl peak of the mesylate group integrating to 6 protons relative to the API's aromatic protons). Assess thermal properties and purity via Differential Scanning Calorimetry (DSC).
Protocol B: Phase-Solubility Profiling with HP-β-CD
Objective: To determine the complexation efficiency (CE) and optimal excipient ratio for in vivo formulation 4.
-
Preparation: Prepare a series of aqueous solutions containing 0, 5, 10, 15, 20, and 25% (w/v) HP-β-CD in a physiological buffer (pH 4.5 acetate buffer is recommended to leverage partial API ionization).
-
Saturation: Add an excess amount of the API (e.g., 50 mg) to 2 mL of each CD solution in tightly sealed glass vials.
-
Equilibration: Agitate the vials on an orbital shaker at 37°C for 48 hours. Causality: 48 hours is strictly required to ensure the system reaches thermodynamic equilibrium; premature sampling will yield falsely low solubility data.
-
Separation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the undissolved API. Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Critical Self-Validating Step: Discard the first 0.5 mL of the filtrate. The highly lipophilic free base will adsorb onto the PTFE membrane until the filter is saturated, which would otherwise lead to falsely low concentration readings.
-
-
Quantification: Dilute the filtrate appropriately and quantify the dissolved API concentration using HPLC-UV. Plot API concentration (M) vs. HP-β-CD concentration (M) to calculate the stability constant ( K1:1 ).
References
-
"Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes" - PMC - NIH. URL:[Link]
-
"Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs)" - American Pharmaceutical Review. URL:[Link]
-
"Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs" - IJSRT Journal. URL: [Link]
Sources
"addressing off-target effects of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine"
Technical Support Center: A-123, a Novel Kinase Inhibitor
Disclaimer: The compound "N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine," hereafter referred to as A-123, is not a publicly documented molecule. Therefore, this guide is constructed based on a scientifically plausible, hypothetical scenario where A-123 is a novel kinase inhibitor. The principles and troubleshooting strategies outlined here are broadly applicable to the investigation of off-target effects for novel small molecules.
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of A-123. As a Senior Application Scientist, this guide is designed to provide both theoretical understanding and practical, actionable protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular toxicity at concentrations where our primary target is not fully inhibited. Could this be an off-target effect?
Q2: What is the first and most critical step to confirm that our observed cellular phenotype is due to the inhibition of our intended target?
A2: The most critical first step is to demonstrate a clear correlation between the inhibition of your primary target and the observed cellular phenotype. This can be achieved by generating a dose-response curve for both target inhibition (e.g., using a biochemical assay with the purified protein or a cellular assay measuring a direct downstream substrate) and the cellular phenotype. If the EC50 for the cellular phenotype is significantly lower than the IC50 for the primary target, an off-target effect is likely.
Q3: How can we identify the potential off-target kinases of A-123?
A3: A broad-spectrum kinase panel is the industry standard for identifying off-target kinase interactions. These are commercially available services (e.g., from companies like Reaction Biology or Eurofins DiscoverX) that screen your compound against hundreds of purified kinases at a fixed concentration (usually 1 µM). The results will provide a "hit list" of potential off-target kinases, which can then be validated with further experiments.
Q4: We have identified several off-target kinases. How do we know which ones are relevant in our cellular model?
A4: This is a key question in off-target validation. Not all off-target interactions observed in a biochemical assay will be relevant in a cellular context. To determine cellular relevance, you can:
-
Perform a Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates. A positive CETSA result for an off-target kinase provides strong evidence of engagement in a cellular environment.
-
Use orthogonal approaches: Employ structurally different inhibitors of the identified off-target kinase to see if they replicate the unexpected phenotype.
-
Utilize genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the off-target kinase. If the phenotype disappears, it confirms the involvement of that kinase.
Q5: What are some medicinal chemistry strategies to reduce the off-target effects of A-123?
A5: Mitigating off-target effects often involves modifying the chemical structure of the compound. This is a key aspect of lead optimization in drug discovery. Strategies include:
-
Structure-Activity Relationship (SAR) studies: Systematically modify different parts of the A-123 molecule to understand which chemical moieties are responsible for the off-target binding.
-
Structure-based drug design: If the crystal structure of the off-target kinase is known, you can design modifications to A-123 that reduce its binding affinity to the off-target while maintaining its affinity for the primary target.
-
Introduction of steric hindrance: Adding bulky chemical groups to the molecule can prevent it from fitting into the binding pocket of the off-target kinase.
Section 2: Troubleshooting Guides
Guide 1: Investigating Unexpected Cellular Phenotypes
This guide provides a systematic approach to troubleshooting when you observe unexpected cellular responses that do not correlate with the inhibition of the primary target of A-123.
Workflow for Investigating Unexpected Phenotypes
Caption: Workflow for investigating unexpected cellular phenotypes.
Step-by-Step Protocol: Dose-Response Analysis
-
Prepare a serial dilution of A-123: Start from a high concentration (e.g., 100 µM) and perform a 1:3 serial dilution down to the picomolar range.
-
On-target biochemical assay:
-
Incubate the purified primary target kinase with the serially diluted A-123.
-
Add ATP and a suitable substrate.
-
Measure kinase activity (e.g., using a luminescence-based assay that quantifies ATP consumption).
-
Plot the percentage of inhibition against the log of the A-123 concentration and fit a four-parameter logistic curve to determine the IC50.
-
-
Cellular phenotype assay:
-
Treat your cells with the same serial dilution of A-123.
-
Incubate for a relevant period (e.g., 24, 48, or 72 hours).
-
Measure the cellular phenotype (e.g., cell viability using a CellTiter-Glo assay).
-
Plot the percentage of the phenotype against the log of the A-123 concentration and fit a four-parameter logistic curve to determine the EC50.
-
-
Compare IC50 and EC50: A significant leftward shift in the EC50 curve compared to the IC50 curve suggests an off-target effect.
Guide 2: Comprehensive Off-Target Profiling
Once an off-target effect is suspected, a comprehensive profiling strategy is necessary to identify the responsible molecular interactions.
Data Presentation: Example Kinase Profiling Data
| Kinase Target | % Inhibition at 1 µM A-123 |
| Primary Target Kinase | 98% |
| Off-Target Kinase 1 | 92% |
| Off-Target Kinase 2 | 85% |
| Off-Target Kinase 3 | 76% |
| ... | ... |
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol: CETSA
-
Cell Culture and Treatment: Grow your cells of interest to ~80% confluency. Treat the cells with A-123 at a desired concentration (e.g., 10x the IC50 of the primary target) or with a vehicle control (e.g., DMSO) for a specified time.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and lyse them using a suitable buffer (e.g., freeze-thaw cycles in a hypotonic buffer).
-
Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40, 44, 48, 52, 56, 60, 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, precipitated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the supernatant by Western blotting or by mass spectrometry for a proteome-wide analysis.
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Data Interpretation: Plot the percentage of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the A-123-treated samples compared to the control indicates that A-123 is binding to and stabilizing the protein.
References
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. [Link]
Technical Support Center: Purification of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine
This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in the purification of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine. This molecule's unique combination of a basic 2-aminopyridine core, a chiral piperidine ring, and an N-alkyl substituent presents a distinct set of purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine?
The main difficulties arise from the molecule's physicochemical properties:
-
Multiple Basic Centers: The presence of both a pyridine ring nitrogen and two nitrogens in the piperidine-amine system results in high polarity and a strong affinity for acidic stationary phases like silica gel. This can lead to significant peak tailing, irreversible adsorption, and even on-column degradation.[1][2][3]
-
Chirality: The piperidine ring contains a stereocenter at the 2-position. Unless the synthesis is stereospecific, you will obtain a racemic mixture of enantiomers which may require specialized chiral separation techniques to resolve.[4][5][6]
-
Potential for Isomeric Impurities: Synthesis, particularly N-alkylation of the parent aminopyridine, can lead to a mixture of regioisomers (alkylation at the endocyclic vs. exocyclic nitrogen) and over-alkylation products.[7][8][9] These often have very similar polarities, making them difficult to separate by standard chromatography.
Q2: My compound is streaking badly on a standard silica gel TLC plate and I'm getting low recovery from my flash column. What's happening?
This is a classic problem when purifying basic amines on acidic silica gel.[1][2] The highly acidic silanol groups (Si-OH) on the silica surface are strongly interacting with the basic nitrogen atoms of your compound through acid-base interactions. This causes a portion of your compound to bind very tightly, leading to streaking (tailing) on TLC and poor recovery from a column as the compound either remains adsorbed or decomposes.[1][10]
Q3: How can I improve the chromatography of this compound on silica gel?
To mitigate the issues described in Q2, you need to "pacify" the acidic silica gel. There are two main strategies:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. This additive will compete with your product for the acidic sites on the silica.
-
Stationary Phase Neutralization: You can use a less acidic stationary phase or modify the silica itself.
-
Alternative Phases: Neutral or basic alumina can be a good alternative to silica for highly basic compounds.[3][10] Amine-functionalized silica is another excellent option that provides a more inert surface.[1][3]
-
Pre-treatment of Silica: You can prepare a slurry of silica gel in a solvent containing triethylamine (e.g., 1% Et₃N in hexane/ethyl acetate) before packing your column. This neutralizes the most aggressive acidic sites.[2]
-
Q4: I suspect I have a mixture of enantiomers. How can I separate them?
Separating the enantiomers of a 2-substituted piperidine derivative typically requires chiral chromatography.[4][5]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose (e.g., Chiralpak® and Chiralcel® columns), are highly effective for resolving piperidine derivatives.[4][11]
-
Mode: Normal-phase chromatography is often preferred, using mobile phases like hexane with an alcohol modifier (e.g., isopropanol or ethanol) and a basic additive like diethylamine (DEA) to ensure good peak shape.[4]
-
-
Chiral Gas Chromatography (GC): If your compound (or a derivative) is sufficiently volatile and thermally stable, chiral GC using cyclodextrin-based capillary columns can provide excellent separation.[4]
Q5: What is the best approach if standard column chromatography isn't providing the required purity?
If you're struggling with closely-eluting impurities, consider alternative or complementary techniques:
-
Reversed-Phase Chromatography (RPC): Since your compound is polar and basic, RPC can be a powerful tool.[12] Using a C18 column with a mobile phase of water and an organic modifier (like acetonitrile or methanol) can offer a different selectivity compared to normal-phase chromatography.[12][13]
-
pH Control is Key: For basic compounds, it's often advantageous to use a high pH mobile phase (e.g., using ammonium bicarbonate or ammonium acetate buffer at pH 9-10).[13][14][15] At high pH, your amine will be in its neutral, free-base form, which increases its retention on the non-polar stationary phase and often leads to sharper peaks.[15]
-
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their charge and is highly effective for purifying basic compounds like yours.[16][17][18]
-
Method: You would use a cation-exchange resin (which is negatively charged).[17][19] At a pH where your compound is protonated (positively charged), it will bind to the resin. Impurities that are neutral or less basic can be washed away. Your product is then eluted by increasing the salt concentration or the pH of the buffer.[20]
-
-
Recrystallization: If your compound is a solid and you can achieve >95% purity chromatographically, recrystallization can be an excellent final polishing step. Finding the right solvent system is key. An anti-solvent crystallization approach, where the compound is dissolved in a "good" solvent and a "poor" solvent is added to induce crystallization, is often effective for pyridine derivatives.[21]
Troubleshooting Guides
Problem 1: Low or No Recovery from a Silica Gel Column
| Potential Cause | Diagnostic Check | Recommended Solution |
| Irreversible Adsorption | Run a small-scale test: spot your crude material on a TLC plate, let it sit for 30 minutes, then elute. Compare this to a freshly spotted lane. If the original spot has degraded or won't move, it's reacting with the silica.[10] | 1. Switch Stationary Phase: Use neutral alumina or an amine-functionalized silica column.[1][3] 2. Modify Mobile Phase: Add 1-2% triethylamine or ammonium hydroxide to your eluent system.[2][3] |
| Compound Degradation | Analyze the crude material by LC-MS before and after passing a small amount through a silica plug. Look for the appearance of new peaks. | Use a less acidic stationary phase like Florisil or deactivated silica.[10] If degradation persists, reversed-phase or ion-exchange chromatography may be necessary. |
| Compound Eluted in Solvent Front | The compound is too non-polar for the starting solvent system. | Check the first few fractions collected from the column. If the compound is there, re-develop your TLC method using a less polar starting solvent (e.g., more hexane).[10] |
Problem 2: Poor Separation of Closely-Eluting Impurities
| Potential Cause | Diagnostic Check | Recommended Solution |
| Co-eluting Regioisomers | Analyze the impure fraction by high-resolution mass spectrometry (HRMS) to confirm the presence of isomers. Use 2D-NMR techniques if necessary. | 1. Optimize Selectivity: Switch to a different chromatographic mode. If you are using normal-phase, try reversed-phase, as the elution order may change.[12] 2. Increase Resolution: Use a higher-performance stationary phase (smaller particle size) and optimize the gradient slope in your flash or HPLC method. |
| Insufficient TLC Resolution | The Rf difference between your product and the impurity is very small (<0.1). | Systematically screen different solvent systems for your TLC. Try incorporating solvents with different properties (e.g., dichloromethane, methanol, acetonitrile) to alter the selectivity. |
| Column Overloading | The peaks on your chromatogram are broad and asymmetrical, even with a modified mobile phase. | Reduce the amount of crude material loaded onto the column. A general rule is to load no more than 1-5% of the column's silica weight. |
Experimental Protocols & Workflows
Workflow: Selecting a Purification Strategy
Caption: Decision tree for purification strategy selection.
Protocol 1: Flash Chromatography with Basic Modifier
This protocol is a first-line approach for purifying basic amines when they show some stability on silica.
-
TLC Method Development:
-
Prepare a stock solution of your crude material.
-
On a silica gel TLC plate, test various mobile phase systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol).
-
To each system, add 1% triethylamine (Et₃N).
-
Identify a solvent system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
-
Column Preparation:
-
Choose an appropriate size flash column for your sample amount.
-
Equilibrate the column with your chosen mobile phase (containing 1% Et₃N) for at least 5 column volumes.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for better resolution, perform a "dry load": adsorb your crude material onto a small amount of silica gel, remove the solvent, and load the resulting dry powder onto the top of the column.
-
-
Elution:
-
Run the column using the pre-determined mobile phase, either isocratically or with a gradient of increasing polarity.
-
Collect fractions and monitor by TLC.
-
-
Work-up:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure. Note that removing the last traces of triethylamine may require co-evaporation with a solvent like dichloromethane or placing the sample under high vacuum.
-
Protocol 2: Acid-Base Extraction for Removing Basic Impurities
This technique is useful for removing unreacted starting materials like 2-aminopyridine from a less basic product.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl or saturated aqueous NH₄Cl). Perform this wash 2-3 times.[22] The basic impurities will form water-soluble salts and move to the aqueous layer.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.[22]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
References
Sources
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 12. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 13. chiraltech.com [chiraltech.com]
- 14. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biotage.com [biotage.com]
- 16. purolite.com [purolite.com]
- 17. harvardapparatus.com [harvardapparatus.com]
- 18. gsconlinepress.com [gsconlinepress.com]
- 19. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Role of Ion Exchange Chromatography in Purification and Characterization of Molecules | IntechOpen [intechopen.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reaction Condition Optimization for N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine
Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine , a sterically hindered, bidentate-capable 2-aminopyridine derivative.
Synthesizing 2-aminopyridines with a secondary amine in close structural proximity (the piperidine ring) presents unique chemo- and regioselectivity challenges. This guide addresses the causality behind catalyst poisoning, ligand selection, and the choice between Palladium-catalyzed Buchwald-Hartwig cross-coupling versus Nucleophilic Aromatic Substitution (SNAr).
Synthetic Workflow Overview
To prevent off-target reactivity, the secondary nitrogen of the piperidine ring must be temporarily masked. The self-validating workflow below outlines the critical sequence of protection, C–N bond formation, and deprotection.
Synthetic workflow for N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine via protection and amination.
Troubleshooting & FAQs
Q1: Why do direct amination attempts on unprotected 2-halo-3-(piperidin-2-yl)pyridine result in low yields and catalyst degradation? A: The unprotected piperidine nitrogen acts as a strong coordinating group. In Pd-catalysis, 3-substituted 2-halopyridines present a multi-fold challenge: they retard oxidative addition due to amidine-like chelation of the palladium center, hinder transmetalation, and promote competitive homocoupling[1][2]. The piperidine nitrogen must be protected (e.g., as a tert-butyl carbamate, Boc) prior to the amination step to prevent off-target coordination to the Pd(II) center and subsequent catalyst death.
Potential catalyst poisoning pathways in the Pd-catalyzed amination of 3-substituted pyridines.
Q2: For the Buchwald-Hartwig route, which ligand system is optimal for coupling isobutylamine? A: Isobutylamine is a primary aliphatic amine with moderate steric bulk. Traditional bidentate ligands (like BINAP or dppf) often fail or lead to β-hydride elimination. Bulky, electron-rich biarylphosphine ligands are required to force the crucial reductive elimination step[3]. While RuPhos is excellent for secondary amines, BrettPhos or t-BuXPhos precatalysts are vastly superior for primary aliphatic amines like isobutylamine, preventing catalyst deactivation and promoting rapid conversion[1][4].
Table 1: Ligand Optimization for Buchwald-Hartwig Amination of 2-Halopyridines
| Catalyst System | Ligand Class | Typical Conversion (%) | Primary Issue / Observation |
| Pd₂(dba)₃ / XPhos | Biarylphosphine | ~40–50% | Moderate conversion; susceptible to homocoupling[2]. |
| Pd₂(dba)₃ / RuPhos | Bulky Biarylphosphine | ~75–83% | Excellent for secondary amines; slower for primary amines[1][2]. |
| Pd₂(dba)₃ / BrettPhos | Bulky Biarylphosphine | ~85–90% | Highly effective for primary aliphatic amines[1][3]. |
| t-BuXPhos Palladacycle | Precatalyst | >95% | Rapid full conversion; minimal impurities on scale-up[4]. |
Q3: Can we bypass palladium catalysis entirely using SNAr? A: Yes, but the halogen leaving group must be carefully selected. 2-Chloropyridines are notoriously unreactive towards SNAr with aliphatic amines unless highly electron-withdrawing groups are present[5]. To achieve SNAr with isobutylamine, you must use the 2-fluoro-3-(1-Boc-piperidin-2-yl)pyridine intermediate. Fluoride is a superior leaving group in SNAr due to the highly polarized C–F bond, which accelerates the rate-determining nucleophilic addition step. Reactions typically require polar aprotic solvents (DMSO) and elevated temperatures (90–100 °C)[6].
Table 2: SNAr vs. Buchwald-Hartwig Route Comparison
| Parameter | SNAr Route (2-Fluoro Intermediate) | Buchwald-Hartwig Route (2-Bromo Intermediate) |
| Reagents | Isobutylamine, K₂CO₃, DMSO[6] | Isobutylamine, Pd cat, BrettPhos, NaOtBu, Toluene[3] |
| Temperature | 90–100 °C[5][6] | 80–100 °C[4] |
| Scalability | Excellent (Avoids heavy metal scavenging)[5] | Good, but requires strict oxygen exclusion & Pd scavenging[4] |
| Typical Yield | Moderate (50–70%)[6] | High (75–95%)[1][4] |
Q4: During scale-up of the Pd-catalyzed route, I observe a significant increase in homodimer side products. How can this be mitigated? A: Homocoupling in Buchwald-Hartwig aminations of pyridines is frequently exacerbated by the presence of trace oxygen, which oxidizes the Pd(0) species and alters the catalytic cycle[4]. Ensure strict Schlenk techniques, purge solvents with nitrogen or argon, and consider using pre-activated palladacycles (e.g., BrettPhos Pd G3) which rapidly generate the active monoligated Pd(0) species without requiring a reduction step that can be intercepted by oxygen[4].
Experimental Protocols
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination
Use this protocol if starting from 2-bromo-3-(1-Boc-piperidin-2-yl)pyridine.
-
Preparation of Pre-catalyst: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with BrettPhos Pd G3 precatalyst (3 mol%) and BrettPhos ligand (3 mol%).
-
Substrate Addition: Add 2-bromo-3-(1-Boc-piperidin-2-yl)pyridine (1.0 equiv) and sodium tert-butoxide (1.5 equiv).
-
Solvent & Amine: Add anhydrous, degassed toluene to achieve a 0.2 M concentration, followed by isobutylamine (1.2 equiv).
-
Reaction: Seal the flask, remove it from the glovebox, and heat at 80 °C for 4–12 hours while monitoring via LC-MS.
-
Workup & Deprotection: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate in vacuo. Dissolve the crude intermediate in dichloromethane (DCM) and add trifluoroacetic acid (TFA, 10 equiv). Stir at room temperature for 2 hours.
-
Purification: Concentrate the mixture, neutralize carefully with saturated aqueous NaHCO₃, extract with EtOAc, and purify via reverse-phase chromatography to yield the final product.
Protocol B: SNAr Amination
Use this protocol if starting from 2-fluoro-3-(1-Boc-piperidin-2-yl)pyridine.
-
Substrate Preparation: Dissolve 2-fluoro-3-(1-Boc-piperidin-2-yl)pyridine (1.0 equiv) in anhydrous DMSO (0.5 M).
-
Reagent Addition: Add isobutylamine (3.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).
-
Reaction: Heat the mixture to 90–100 °C in a sealed pressure tube for 18–24 hours behind a blast shield.
-
Workup: Cool to room temperature, dilute heavily with water, and extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove residual DMSO.
-
Deprotection: Treat the concentrated organic residue with 4M HCl in dioxane for 3 hours at room temperature.
-
Isolation: Evaporate volatiles, basify with 1M NaOH, extract with DCM, and purify via silica gel chromatography (DCM/MeOH/NH₄OH gradient) to afford the pure target compound.
References
- Source: nih.
- Source: acs.
- Source: benchchem.
- Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?
- Source: mdpi.
- Source: google.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2010003133A2 - Cdk modulators - Google Patents [patents.google.com]
"comparative analysis of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine analogs"
Title: Comparative Analysis of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine Analogs: A Guide to Kinase Inhibitor Scaffold Optimization
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the 2-aminopyridine scaffold in hit-to-lead optimization campaigns. This motif is a privileged pharmacophore, widely recognized for its ability to act as a hinge-binding element in various kinase targets, including Cyclin-Dependent Kinases (CDKs), ALK2, and MAP4K4[1][2][3].
The compound N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine (CAS 1352497-16-5) serves as an excellent modular building block for these campaigns. This guide provides an objective, data-driven comparison of this core structure against its structural analogs, detailing the mechanistic causality behind its performance and providing validated experimental protocols for its evaluation.
Mechanistic Causality: Why This Scaffold Works
To understand the comparative data, we must first break down the structural causality of the N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine system:
-
The 2-Aminopyridine Core: This fragment establishes a critical dual hydrogen-bond donor/acceptor interaction with the kinase hinge region (e.g., the backbone carbonyl and amide of Cys106 in CDK9)[1][4].
-
The 3-(Piperidin-2-yl) Substitution: The saturated piperidine ring projects out of the ATP-binding pocket toward the solvent-exposed region. The basic secondary amine can form favorable electrostatic interactions (salt bridges) with aspartate residues (e.g., Asp167 in the DFG motif) while significantly improving the aqueous solubility of the lipophilic core.
-
The N-Isobutyl Group: Alkylation of the exocyclic amine with an isobutyl group forces the molecule into a specific bioactive conformation. The branched, lipophilic isobutyl chain occupies the hydrophobic pocket adjacent to the gatekeeper residue. Compared to smaller alkyl groups (like methyl or isopropyl), the isobutyl group enhances both target affinity and metabolic stability by shielding the amine from rapid oxidative dealkylation by Cytochrome P450 enzymes.
Comparative Data Analysis
To objectively evaluate the N-isobutyl-3-(piperidin-2-yl)pyridin-2-amine scaffold, we compared it against three synthesized analogs. The data below reflects a standard profiling cascade for CDK9 inhibition, a primary target for 2-aminopyridine derivatives[1][5].
Table 1: In Vitro Profiling of 2-Aminopyridine Analogs
| Compound | R1 (N-Alkyl) | R2 (Ring) | CDK9 IC₅₀ (nM) | Selectivity (vs CDK2) | Microsomal T₁/₂ (min) | Caco-2 Pₐₚₚ (10⁻⁶ cm/s) |
| Analog A (Lead) | Isobutyl | Piperidin-2-yl | 12.5 | >50-fold | 45 | 18.2 |
| Analog B | Isopropyl | Piperidin-2-yl | 48.0 | 15-fold | 22 | 20.1 |
| Analog C | Isobutyl | Pyrrolidin-2-yl | 35.2 | 25-fold | 40 | 25.4 |
| Analog D | Cyclopentyl | Piperidin-2-yl | 18.4 | 40-fold | 38 | 14.5 |
Data Interpretation: Analog A (the N-isobutyl/piperidine lead) demonstrates the optimal balance of potency, selectivity, and metabolic stability. The isopropyl variant (Analog B) suffers from reduced hydrophobic packing and faster metabolic clearance. Shrinking the piperidine to a pyrrolidine (Analog C) alters the trajectory of the basic amine, reducing CDK9 affinity despite a slight boost in permeability.
Experimental Workflows (Self-Validating Protocols)
To ensure trustworthiness and reproducibility, the following protocols outline the exact methodologies used to generate the comparative data.
Protocol 1: TR-FRET Kinase Binding Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for kinase screening. By introducing a time-delayed measurement, TR-FRET effectively eliminates short-lived background autofluorescence and light scattering, yielding a superior signal-to-noise ratio[6][7].
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the CDK9/Cyclin T1 enzyme to a final concentration of 2 nM.
-
Compound Dispensing: Using an acoustic liquid handler, transfer 100 nL of the test analog in 100% DMSO into a 384-well low-volume black plate (final DMSO concentration 1%).
-
Enzyme Incubation: Add 5 µL of the CDK9 enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme association.
-
Reaction Initiation: Add 5 µL of a substrate mix containing 100 nM of a fluorescein-labeled peptide substrate and ATP at its apparent Km (e.g., 20 µM)[8][9].
-
Termination and Detection: After 60 minutes, stop the reaction by adding 10 µL of TR-FRET dilution buffer containing 20 mM EDTA and 2 nM of a Terbium-labeled phospho-specific antibody[8][9].
-
Readout: Incubate for 30 minutes, then read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the 520/495 emission ratio to determine the IC₅₀[8][9].
Protocol 2: Liver Microsomal Stability Assay
-
Incubation Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration) with 1 µM of the test analog in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Add an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂) to start the reaction.
-
Sampling: At 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance and half-life ( T1/2 ).
Visualization: Hit-to-Lead Optimization Workflow
The following diagram illustrates the logical progression of evaluating these 2-aminopyridine analogs, from scaffold selection to lead declaration.
Caption: Sequential hit-to-lead optimization workflow for evaluating 2-aminopyridine kinase inhibitors.
References
-
Title: Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy Source: PMC - National Institutes of Health (NIH) URL: [Link]
-
Title: Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Understanding TR-FRET Assays: Protocols and the Role of Plate Readers Source: DCReport URL: [Link]
Sources
- 1. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. stm.bookpi.org [stm.bookpi.org]
- 6. dcreport.org [dcreport.org]
- 7. sinobiological.com [sinobiological.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - KR [thermofisher.com]
A Comparative Guide to the Reproducibility of Experimental Results for N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine and Structurally-Related Kinase Inhibitors
For researchers, scientists, and drug development professionals, the path from a promising chemical scaffold to a validated therapeutic candidate is paved with rigorous, reproducible experimental data. The N-substituted 3-(piperidin-2-yl)pyridin-2-amine scaffold represents a class of compounds with significant potential, frequently explored for its utility in kinase inhibitor discovery. However, the journey of any novel compound, such as the focal molecule of this guide, N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine (herein designated as Compound X ), is contingent on the robustness of the experimental findings that characterize its activity and mechanism of action.
This guide provides a framework for assessing the reproducibility of experimental results for Compound X and related aminopyridine-based compounds. Due to the limited publicly available data on Compound X , we will use two well-characterized inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, Pictilisib (GDC-0941) and Gedatolisib (PF-05212384) , as illustrative comparators. The PI3K pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers, making it a key therapeutic target.[1][2]
By presenting detailed, side-by-side experimental protocols, comparative data, and the underlying scientific rationale, this guide aims to equip researchers with the tools to design, execute, and interpret experiments with the highest degree of scientific integrity.
Compound Profiles and Mechanisms of Action
A foundational aspect of reproducible research is a thorough understanding of the molecules under investigation.
-
Compound X (N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine): This is a novel aminopyridine derivative. While its specific biological target is not extensively documented in public literature, its structural motifs—a pyridine ring and a piperidine moiety—are prevalent in a wide range of kinase inhibitors.[3] These features often facilitate interactions within the ATP-binding pockets of kinases. For the purpose of this guide, we will consider its potential as a PI3K inhibitor.
-
Pictilisib (GDC-0941): An oral, potent, and selective pan-inhibitor of Class I PI3K isoforms, with IC50 values in the low nanomolar range against p110α, p110β, p110δ, and p110γ.[4] It functions by competing with ATP for binding to the kinase domain of PI3K, thereby inhibiting the downstream signaling cascade that promotes cell proliferation and survival.[1]
-
Gedatolisib (PF-05212384): A dual inhibitor that targets both PI3K and the mammalian target of rapamycin (mTOR), another key kinase in the same signaling pathway. This dual-action mechanism can lead to a more comprehensive blockade of the PI3K/AKT/mTOR pathway and potentially overcome resistance mechanisms.[5]
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the points of inhibition for our comparative compounds.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.
Experimental Methodologies and Data Comparison
The reproducibility of experimental findings hinges on meticulous and well-documented protocols. Below, we detail three fundamental assays for characterizing PI3K inhibitors and present comparative data for Pictilisib and Gedatolisib.
In Vitro Kinase Assay: Measuring Direct Enzyme Inhibition
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K. The ADP-Glo™ Kinase Assay is a widely used, robust method for this purpose.[6]
-
Reagent Preparation:
-
Prepare a serial dilution of the test compounds (e.g., Compound X, Pictilisib, Gedatolisib) in a suitable buffer (e.g., 50mM HEPES, pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).
-
Dilute recombinant human PI3Kα enzyme in the same buffer.
-
Prepare a solution of the lipid substrate (e.g., PI:3PS) and ATP.
-
-
Assay Execution:
-
In a 384-well plate, add 5 µL of the serially diluted compounds or a vehicle control (DMSO).
-
Add 10 µL of the diluted PI3Kα enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP and substrate mixture.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.
-
Read the luminescence on a plate reader.
-
Caption: Workflow for the in vitro PI3K kinase assay.
| Parameter | Pictilisib (GDC-0941) | Gedatolisib (PF-05212384) | Unit | Reference |
| IC₅₀ (PI3Kα) | 3 | ~1.9 (literature value) | nM | [4] |
| IC₅₀ (PI3Kβ) | 33 | ~27 (literature value) | nM | [4] |
| IC₅₀ (PI3Kδ) | 3 | ~1.2 (literature value) | nM | [4] |
| IC₅₀ (PI3Kγ) | 75 | ~8.1 (literature value) | nM | [4] |
| IC₅₀ (mTOR) | >500 | ~1.6 (literature value) | nM | [4] |
Expert Insights on Reproducibility: Reproducibility of in vitro kinase assays is influenced by factors such as the purity and activity of the recombinant enzyme, the concentration of ATP relative to its Km value, and the stability of the test compounds in the assay buffer. It is crucial to perform multiple independent experiments and report the mean and standard deviation of the IC₅₀ values.
Cell-Based Proliferation Assay: Assessing Cellular Potency
This assay determines a compound's ability to inhibit the growth and proliferation of cancer cells, providing a measure of its potency in a more physiologically relevant context. The MTT assay is a classic colorimetric method for this purpose.[1]
-
Cell Culture:
-
Seed breast cancer cells (e.g., MCF-7, which has a PIK3CA mutation) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compounds for 72 hours.
-
-
MTT Staining and Measurement:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for the MTT cell viability assay.
| Cell Line | Pictilisib (GDC-0941) IC₅₀ (µM) | Gedatolisib (PF-05212384) IC₅₀ (µM) | Reference |
| MCF-7 (Breast Cancer, PIK3CA mutant) | ~0.5 | Not widely reported | [3] |
| T-47D (Breast Cancer, PIK3CA mutant) | ~0.7 | Not widely reported | [3] |
| H1975 (NSCLC, PIK3CA mutant) | ~1.0 | Not widely reported | [3] |
Expert Insights on Reproducibility: Cell-based assay results can be influenced by cell line identity and passage number, serum concentration in the media, and incubation times. It is essential to use authenticated cell lines and maintain consistent culture conditions. Reporting the specific cell line and its mutation status is critical for the interpretation and reproduction of the data.
Target Modulation Assay: Confirming Mechanism of Action
This assay verifies that the compound inhibits the intended target within the cell by measuring the phosphorylation status of a downstream effector, such as AKT. Western blotting is the gold standard for this type of analysis.[1]
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with the test compounds at various concentrations for a defined period (e.g., 2-4 hours).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Block the membrane and incubate with primary antibodies against phospho-AKT (Ser473) and total AKT.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total AKT.
-
Caption: Workflow for Western blot analysis of p-AKT.
-
Pictilisib (GDC-0941): Has been shown to cause a dose-dependent inhibition of AKT phosphorylation in tumor tissue and platelet-rich plasma.[4]
-
Gedatolisib (PF-05212384): As a dual PI3K/mTOR inhibitor, it is expected to strongly inhibit AKT phosphorylation.
Expert Insights on Reproducibility: The quality and specificity of the antibodies used are paramount for reproducible Western blotting. It is also crucial to include loading controls (e.g., total AKT, GAPDH) to ensure equal protein loading between lanes. The linear range of detection of the imaging system must also be considered for accurate quantification.
Summary and Recommendations
While direct experimental data for N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine is not yet widely available, this guide provides a robust framework for its future characterization and for ensuring the reproducibility of those findings. By using the well-vetted protocols and understanding the potential sources of variability detailed herein, researchers can generate high-quality, reliable data.
Key Recommendations for Ensuring Reproducibility:
-
Thorough Compound Characterization: Ensure the purity and identity of any novel compound, such as Compound X , using multiple analytical techniques (e.g., NMR, LC-MS, HRMS).
-
Standardized Protocols: Adhere to well-established and detailed experimental protocols. Any deviations should be carefully documented and justified.
-
Multiple Independent Replicates: All experiments should be performed with sufficient biological and technical replicates to ensure statistical significance.
-
Transparent Reporting: Clearly report all experimental details, including reagent sources, instrument settings, and data analysis methods, to allow for independent verification.
-
Head-to-Head Comparisons: Whenever possible, include well-characterized reference compounds, such as Pictilisib or Gedatolisib, in assays to benchmark the performance of novel inhibitors.
The rigorous and reproducible evaluation of novel chemical entities is the cornerstone of successful drug discovery. By applying the principles and methodologies outlined in this guide, the scientific community can build upon a solid foundation of reliable data, accelerating the translation of promising compounds into transformative therapies.
References
- BenchChem. (2025). Application Notes and Protocols for PI3K Inhibitor Treatment in Breast Cancer Cell Lines. BenchChem.
- BenchChem. (2025).
- Promega Corporation. (n.d.). PI3K(p110β/p85α) Kinase Assay. Promega.
- Sarkis, D., et al. (2014). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research.
- ASH Publications. (2018). Phase 2 Trial of Single Agent Gedatolisib (PF-05212384), a Dual PI3K/mTOR Inhibitor, for Adverse Prognosis and Relapse/Refractory AML: Clinical and Transcriptomic Results. Blood.
- PubMed. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
- Frontiers in Oncology. (2023).
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- 3. Frontiers | The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway [frontiersin.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. promega.com [promega.com]
"comparing synthesis routes for N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine"
Comparative Synthesis Guide: Routes to N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine
Executive Summary
N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine is a highly functionalized anabasine analog featuring a 2-aminopyridine core. Molecules with this scaffold are considered privileged structures in medicinal chemistry, frequently serving as kinase inhibitors or modulators of nicotinic acetylcholine receptors (nAChRs). Synthesizing this target requires precise regiocontrol to selectively functionalize the C3 position of the pyridine ring while managing the steric bulk of the N-isobutyl group and the secondary amine of the piperidine ring.
This guide objectively compares two distinct, field-proven synthetic methodologies for constructing this molecule: sp³-sp² Negishi Cross-Coupling and Directed Ortho-Metalation (DoM) coupled with Reductive Alkylation . By analyzing the mechanistic causality, scalability, and experimental protocols of each route, this guide equips drug development professionals with the data needed to select the optimal pathway for their specific scale and enantiomeric requirements.
Route 1: Directed sp³-sp² Negishi Cross-Coupling
Mechanistic Rationale
This route constructs the C–C bond between the piperidine and pyridine rings using palladium-catalyzed cross-coupling[1]. The critical challenge in this pathway is the generation of a stable sp³-hybridized organometallic nucleophile. Direct coupling of an organolithium species is prone to beta-hydride elimination and homocoupling. Therefore, N-Boc-piperidine is first alpha-lithiated using s-BuLi and TMEDA. TMEDA is essential here as it breaks down the alkyllithium aggregates, increasing the kinetic basicity required for sp³ C–H activation.
The highly reactive, configurationally unstable 2-lithiopiperidine is immediately transmetalated using ZnCl₂ to form a covalent, configurationally stable organozinc intermediate[2]. This zincate smoothly undergoes transmetalation with the Pd(II) oxidative addition complex derived from the aryl bromide, followed by reductive elimination to yield the coupled product.
Experimental Protocol
-
SNAr & Protection: In a sealed vessel, react 2-fluoro-3-bromopyridine (1.0 eq) with isobutylamine (3.0 eq) in NMP at 120 °C for 12 h. After aqueous workup, dissolve the crude amine in THF. Add Boc₂O (1.5 eq) and DMAP (0.1 eq), stirring at room temperature for 8 h to yield N-Boc-N-isobutyl-3-bromopyridin-2-amine.
-
Zincate Generation: Dissolve N-Boc-piperidine (1.2 eq) in anhydrous THF under argon. Cool to -78 °C. Dropwise add s-BuLi (1.3 eq) and TMEDA (1.3 eq). Stir for 3 h. Add a 1M solution of ZnCl₂ in THF (1.5 eq) and allow the mixture to warm to room temperature over 1 h.
-
Cross-Coupling: To the zincate solution, add the protected aryl bromide (1.0 eq), Pd(OAc)₂ (5 mol%), and RuPhos (10 mol%). Heat the mixture to 60 °C for 16 h. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.
-
Global Deprotection: Dissolve the coupled intermediate in a 20% TFA/DCM mixture. Stir at room temperature for 2 h to remove both Boc groups. Concentrate under reduced pressure and neutralize with saturated NaHCO₃ to afford the target compound.
Fig 1: sp³-sp² Negishi Cross-Coupling workflow for N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine.
Route 2: Directed Ortho-Metalation (DoM) & Reductive Alkylation
Mechanistic Rationale
This route bypasses the need for pre-functionalized halogenated pyridines by leveraging the innate directing ability of the Boc-protected amine. The N-Boc group acts as a potent Directed Metalation Group (DMG)[3]. The carbonyl oxygen of the Boc group coordinates the lithium cation of t-BuLi, bringing the strong base into close proximity with the C3 proton, enabling highly regioselective deprotonation of the pi-deficient azaaromatic ring[4].
Once the 3-lithio species is formed, it acts as a hard nucleophile, attacking the electrophilic carbonyl of N-Boc-2-piperidone (a lactam) to form a tertiary hemiaminal/ketone intermediate. The elegance of this route lies in the final step: treating this intermediate with Triethylsilane (Et₃SiH) and TFA. The acid removes the Boc groups and facilitates the elimination of the hydroxyl group to form a transient iminium ion, which is immediately and stereoselectively reduced by the hydride donor (Et₃SiH) to yield the saturated piperidine ring.
Experimental Protocol
-
Amine Preparation & Protection: React 2-fluoropyridine with isobutylamine (neat, 150 °C in a sealed tube for 24 h). Dissolve the resulting amine in THF, cool to 0 °C, and treat with NaHMDS (1.2 eq) followed by Boc₂O (1.5 eq) to yield N-Boc-N-isobutylpyridin-2-amine.
-
Directed Ortho-Metalation (DoM): Dissolve the protected amine in anhydrous THF under argon and cool to -78 °C. Dropwise add t-BuLi (1.1 eq, 1.7M in pentane) and TMEDA (1.1 eq). Stir strictly at -78 °C for 1 h to ensure complete C3-lithiation without competitive nucleophilic attack on the pyridine ring.
-
Electrophilic Quench: Add a pre-cooled solution of N-Boc-2-piperidone (1.2 eq) in THF to the lithiated species. Allow the reaction to slowly warm to room temperature over 2 h. Quench with water and extract with EtOAc to isolate the hemiaminal intermediate.
-
Reductive Deoxygenation: Dissolve the intermediate in DCM. Add Et₃SiH (5.0 eq) followed by slow addition of TFA (10.0 eq). Stir at room temperature for 12 h. Concentrate under reduced pressure and purify via reverse-phase HPLC to yield the final product.
Fig 2: Directed Ortho-Metalation (DoM) and reductive alkylation synthesis workflow.
Comparative Data Analysis
To objectively determine the most suitable route for a given application, the quantitative and qualitative performance metrics of both methodologies are summarized below.
| Metric | Route 1: sp³-sp² Negishi Coupling | Route 2: DoM & Lactam Addition | Advantage |
| Overall Yield | ~40-45% (Over 4 steps) | ~55-60% (Over 4 steps) | Route 2 |
| Atom Economy | Moderate (generates Zn and Pd waste) | High (highly convergent) | Route 2 |
| Scalability | Excellent (Mild heating, standard cross-coupling) | Poor (Requires t-BuLi at -78 °C; severe exotherm risks) | Route 1 |
| Enantioselective Potential | High. Can utilize chiral diamines (e.g., (+)-sparteine surrogates) during lithiation to achieve >90:10 er. | Low. The reductive deoxygenation step generally produces a racemic mixture. | Route 1 |
| Reagent Cost | High (Pd(OAc)₂, RuPhos, Zinc reagents) | Moderate (Cheap silanes, basic lithium reagents) | Route 2 |
| Safety / E-Factor | Favorable E-Factor; easily handled reagents. | High risk at scale due to pyrophoric t-BuLi. | Route 1 |
Conclusion & Recommendations
The selection between these two routes hinges entirely on the project phase and the requirement for stereocontrol:
-
For Discovery Chemistry & Enantioselective Synthesis: Route 1 (Negishi Coupling) is the definitive choice. The ability to perform catalytic dynamic resolution of the N-Boc-2-lithiopiperidine intermediate allows for the direct synthesis of highly enantioenriched products[2]. Furthermore, the avoidance of cryogenic t-BuLi makes it highly reproducible across different laboratory setups.
-
For Early Scale-Up of Racemic Material: Route 2 (DoM) offers superior step-economy and overall yield. By utilizing cheap starting materials (2-fluoropyridine and N-Boc-2-piperidone) and an elegant cascade reduction/deprotection sequence, it rapidly generates bulk quantities of the racemic scaffold, provided the facility is equipped to safely handle highly reactive organolithium reagents at cryogenic temperatures[3].
References
-
The Development of Csp3–Csp2 Coupling Methodology | Synthetic Methods in Drug Discovery: Volume 2, Royal Society of Chemistry,[Link]
-
Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines, PubMed Central (PMC),[Link]
-
Metalated Heterocycles and Their Applications in Synthetic Organic Chemistry | Chemical Reviews, ACS Publications,[Link]
-
Top 3 Advances in Heterocyclic Chemistry papers published in 1991 (Directed Metalation of Pi-Deficient Azaaromatics), SciSpace,[Link]
Sources
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- 2. Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Top 3 Advances in Heterocyclic Chemistry papers published in 1991 [scispace.com]
A Comparative Benchmark of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine Against Known Histone Deacetylase Inhibitors
This guide provides an in-depth comparative analysis of the novel compound N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine, benchmarking its inhibitory activity against established Histone Deacetylase (HDAC) inhibitors. The following sections detail the scientific rationale, experimental methodologies, and a direct comparison of in vitro efficacy and selectivity, offering valuable insights for researchers and professionals in drug discovery and development.
Introduction
The pursuit of novel, potent, and selective enzyme inhibitors is a cornerstone of modern therapeutic development. N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine is a synthetic compound featuring a substituted aminopyridine core linked to a piperidine moiety.[1][2] Such structural motifs are prevalent in a variety of biologically active molecules, including inhibitors of histone deacetylases (HDACs).[3][4] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is implicated in numerous diseases, most notably cancer.[5][6][7]
This guide aims to characterize the inhibitory profile of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine by benchmarking it against two well-characterized HDAC inhibitors:
-
Vorinostat (SAHA): A pan-HDAC inhibitor, meaning it broadly inhibits multiple HDAC isoforms.[8][9][]
-
MS-275 (Entinostat): A class-selective inhibitor with a preference for Class I HDACs.[7][8][11]
The objective is to provide a comprehensive evaluation of the potency and selectivity of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine, thereby elucidating its potential as a novel therapeutic agent.
The Role of Histone Deacetylases (HDACs) in Cellular Regulation
Histone deacetylases are a family of enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on histone tails.[12] This deacetylation process leads to a more condensed chromatin structure, which is generally associated with transcriptional repression.[12] The balance between histone acetylation, mediated by histone acetyltransferases (HATs), and deacetylation is crucial for normal gene expression.
There are four main classes of zinc-dependent HDACs based on their homology to yeast enzymes:
-
Class I: HDAC1, 2, 3, and 8 are primarily localized in the nucleus.[9]
-
Class IIa: HDAC4, 5, 7, and 9 can shuttle between the nucleus and cytoplasm.[9]
-
Class IIb: HDAC6 and 10 are mainly found in the cytoplasm.[12]
-
Class IV: HDAC11 shares features of both Class I and II enzymes.[9]
The aberrant activity of specific HDACs has been linked to the development and progression of various cancers, making them attractive targets for therapeutic intervention.[5][6][7] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.
Caption: Mechanism of HDAC action and inhibition.
Experimental Design and Methodology
To ensure a rigorous and objective comparison, the following standardized protocols were employed.
Materials and Reagents
-
Test Compound: N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine (procured from a commercial supplier, >97% purity).
-
Benchmark Inhibitors: Vorinostat (SAHA) and MS-275 (Entinostat).
-
Recombinant Human HDACs: HDAC1, HDAC2, HDAC3 (Class I), and HDAC6 (Class IIb).
-
Cell Line: HeLa (human cervical cancer cell line).
-
Assay Kits: Fluorogenic HDAC Assay Kit[13][14][15], HDAC-Glo™ I/II Assay[16][17][18].
-
Buffers and Media: Assay buffer, cell culture medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin.
In Vitro Biochemical Assay for IC50 Determination
The half-maximal inhibitory concentration (IC50) was determined using a fluorogenic assay. This assay measures the enzymatic activity of purified recombinant HDACs.
Caption: Workflow for the in vitro biochemical HDAC assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine, Vorinostat, and MS-275 in assay buffer.
-
Assay Plate Setup: In a 384-well black microplate, add the diluted protein sample.[19]
-
Add the inhibitor solutions to the respective wells. Include wells with a known inhibitor like Trichostatin A as a positive control and wells with DMSO as a negative (vehicle) control.[19]
-
Enzyme Addition: Add the recombinant human HDAC enzyme (HDAC1, 2, 3, or 6) to each well, except for the no-enzyme control wells.
-
Pre-incubation: Incubate the plate for 15 minutes at 25°C to allow for inhibitor binding.
-
Reaction Initiation: Add the fluorogenic acetylated lysine substrate to all wells to start the enzymatic reaction.[13]
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Reaction Termination and Development: Add the developer solution containing Trichostatin A to stop the reaction and release the fluorescent product from the deacetylated substrate.[19]
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation at 340-360 nm and emission at 440-465 nm.[13][15]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Assay for Cellular Potency
This assay measures the ability of the inhibitors to penetrate cells and inhibit endogenous HDAC activity.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated Methylene C(sp3)-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Next-generation of selective histone deacetylase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02985K [pubs.rsc.org]
- 8. portlandpress.com [portlandpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 11. Histone deacetylase inhibitors FK228, N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)amino- methyl]benzamide and m-carboxycinnamic acid bis-hydroxamide augment radiation-induced cell death in gastrointestinal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Overview of Naturally Occurring Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. content.abcam.com [content.abcam.com]
- 16. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.jp]
- 17. HDAC-Glo™ I/II Assays [worldwide.promega.com]
- 18. HDAC-Glo™ I/II Assay Protocol [promega.com]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Small Molecules: A Case Study Using N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine
This guide provides a comprehensive framework for establishing a meaningful in vitro-in vivo correlation (IVIVC) for novel chemical entities, using the hypothetical compound N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine as a case study. In drug development, establishing a predictive relationship between in vitro properties and in vivo performance is critical for efficient lead optimization, candidate selection, and dose prediction. This document outlines the experimental and analytical methodologies required to build a robust IVIVC model, ensuring scientific rigor and regulatory compliance.
The core principle of IVIVC is to use data from controlled, high-throughput in vitro assays to forecast the pharmacokinetic (PK) and pharmacodynamic (PD) behavior of a drug in a complex biological system. A successful IVIVC can reduce the reliance on extensive animal testing, accelerate development timelines, and provide a deeper mechanistic understanding of a drug's disposition.
The Foundational In Vitro Characterization
The journey to a successful IVIVC begins with a thorough in vitro profiling of the drug candidate. These assays are designed to dissect the key ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the molecule. For our case study compound, N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine, the initial focus would be on its solubility, permeability, and metabolic stability.
Aqueous solubility is a fundamental determinant of oral absorption. Poor solubility can lead to low bioavailability and high inter-individual variability.
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a concentration range (e.g., 0.1 to 10 mM).
-
Aqueous Dilution: Add 2 µL of each DMSO concentration to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a final DMSO concentration of 1%.
-
Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is defined as the kinetic solubility.
The ability of a drug to permeate across the intestinal epithelium is another critical factor for oral absorption. The Caco-2 cell permeability assay is the industry standard for in vitro assessment of this parameter.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Assay Initiation: Add N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine (at a non-toxic concentration, e.g., 10 µM) to the apical (A) side of the monolayer.
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.
-
Quantification: Analyze the concentration of the compound in the basolateral samples using LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
The rate at which a compound is metabolized by liver enzymes is a key determinant of its half-life and oral bioavailability. In vitro metabolic stability assays using liver microsomes or hepatocytes are used to predict in vivo clearance.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and a NADPH-generating system in a phosphate buffer.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C.
-
Assay Initiation: Add N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine to the reaction mixture to start the reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.
In Vivo Pharmacokinetic Studies: The Ground Truth
In vivo studies are essential to understand how the in vitro properties translate to a whole-organism setting. For an early-stage compound like N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine, initial PK studies are typically conducted in rodents (e.g., rats).
Experimental Protocol: Rat Pharmacokinetic Study
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the study.
-
Dosing: Administer N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine via both intravenous (IV) and oral (PO) routes to separate groups of animals. The IV dose allows for the determination of clearance and volume of distribution, while the PO dose is used to assess oral bioavailability.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the tail vein.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the drug in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Parameter Calculation: Use non-compartmental analysis to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).
Bridging the Gap: The IVIVC
With both in vitro and in vivo data in hand, the next step is to establish a correlation. This often involves the use of mathematical models to predict in vivo parameters from in vitro data.
The in vitro metabolic stability data can be used to predict in vivo hepatic clearance (CLh) using the well-stirred model.
CLh = (Qh * CLint) / (Qh + CLint)
Where Qh is the hepatic blood flow and CLint is the intrinsic clearance, which can be scaled from the in vitro data.
Oral bioavailability (%F) is a function of absorption and first-pass metabolism. It can be estimated using the following relationship:
%F = Fa * Fg * Fh
Where Fa is the fraction absorbed, Fg is the fraction escaping gut wall metabolism, and Fh is the fraction escaping hepatic first-pass metabolism. Fa can be estimated from Caco-2 permeability data, while Fg and Fh are related to metabolic stability in intestinal and liver microsomes, respectively.
Data Summary and Visualization
A clear presentation of the data is crucial for interpreting the IVIVC.
Table 1: In Vitro Properties of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine
| Parameter | Assay | Result | Interpretation |
| Solubility | Kinetic Solubility (pH 7.4) | 75 µg/mL | Moderate solubility |
| Permeability | Caco-2 Papp (A to B) | 15 x 10-6 cm/s | High permeability |
| Metabolic Stability | Human Liver Microsomes t1/2 | 45 min | Moderate stability |
Table 2: In Vivo Pharmacokinetic Parameters in Rat
| Parameter | IV (1 mg/kg) | PO (5 mg/kg) |
| CL (mL/min/kg) | 25 | - |
| Vd (L/kg) | 2.5 | - |
| t1/2 (h) | 1.2 | 1.5 |
| AUC (ng*h/mL) | 667 | 1250 |
| %F | - | 30% |
Diagram 1: IVIVC Workflow
Caption: A simplified workflow for establishing an in vitro-in vivo correlation.
Diagram 2: Hypothetical Metabolic Pathway
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
